molecular formula C14H14O5 B600773 Vaginidiol CAS No. 62624-87-7

Vaginidiol

Cat. No.: B600773
CAS No.: 62624-87-7
M. Wt: 262.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vaginidiol is a natural product found in Heracleum sphondylium, Tordylium apulum, and other organisms with data available.

Properties

CAS No.

62624-87-7

Molecular Formula

C14H14O5

Molecular Weight

262.26

IUPAC Name

(8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1

SMILES

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O

Origin of Product

United States

Foundational & Exploratory

Vaginidiol: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginidiol, a naturally occurring furanocoumarin, presents a compelling subject for scientific investigation due to its unique chemical architecture and potential biological activities. This document provides a detailed overview of the chemical structure, properties, and known biological context of this compound. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. While comprehensive biological and mechanistic studies on this compound are still emerging, this guide consolidates the available structural data and outlines established experimental methodologies for the isolation and characterization of related compounds, providing a roadmap for future research.

Chemical Structure and Properties

This compound is chemically defined as (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one. It belongs to the class of angular furanocoumarins, characterized by a furan ring fused to a benzopyran-2-one core. The structure of this compound is distinguished by a dihydroxy-substituted isopropyl group at position 8 and a hydroxyl group at position 9 of the dihydrofuran moiety, with a specific stereochemistry of (8S, 9R).

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₄H₁₄O₅
Molecular Weight 262.26 g/mol
IUPAC Name (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
CAS Number 62624-87-7
Canonical SMILES CC(C)(O)[C@H]1OC2=C(C=C3C(=O)OC=C3C=C2)[C@H]1O
InChI Key DQISGWRLCDLKJI-YPMHNXCESA-N

Natural Occurrence

This compound has been identified as a constituent of plants belonging to the Heracleum genus, a member of the Apiaceae family.[1][2][3] Species of Heracleum, commonly known as hogweed or cow parsnip, are recognized for their rich and diverse phytochemical profiles, particularly their abundance of coumarins and furanocoumarins.[2][3]

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound has not been identified in the available literature, a general methodology for the extraction and purification of furanocoumarins from Heracleum species can be adapted. The following protocol is based on established methods for related compounds and provides a robust starting point for the isolation of this compound.

General Protocol for the Isolation of Furanocoumarins from Heracleum Species

This protocol outlines a general procedure for the extraction and purification of furanocoumarins, which can be optimized for the specific isolation of this compound.

3.1.1. Plant Material Collection and Preparation

  • Collect the aerial parts (leaves, stems, and flowers) of the Heracleum species of interest during its flowering stage.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

3.1.2. Extraction

  • Macerate the powdered plant material in a suitable organic solvent. Acetone is a commonly used solvent for the initial extraction of furanocoumarins.[4]

  • The ratio of plant material to solvent should be approximately 1:5 (w/v).

  • Allow the mixture to stand at room temperature for a period of 48-72 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3.1.3. Fractionation and Purification

  • The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Monitor the fractions for the presence of furanocoumarins using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

  • Visualize the TLC plates under UV light (254 nm and 366 nm). Furanocoumarins typically appear as fluorescent spots.

  • Subject the furanocoumarin-rich fractions to column chromatography for further purification. Silica gel (230-400 mesh) is a common stationary phase.[4]

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[4]

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the purified compound and evaporate the solvent to yield the isolated furanocoumarin.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/chloroform).[4]

The workflow for this general isolation and purification process is illustrated in the diagram below.

Isolation_Workflow plant_material Dried & Powdered Heracleum Plant Material extraction Maceration with Acetone plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Acetone Extract concentration->crude_extract fractionation Liquid-Liquid Partitioning (n-hexane, chloroform, ethyl acetate) crude_extract->fractionation column_chromatography Silica Gel Column Chromatography (Gradient Elution) fractionation->column_chromatography Furanocoumarin-rich fraction tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring fraction_collection Fraction Collection tlc_monitoring->fraction_collection purification Recrystallization fraction_collection->purification pure_compound Pure this compound purification->pure_compound

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Below are the key analytical methods and the expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons of the coumarin system, the protons of the dihydrofuran ring, and the methyl and hydroxyl protons of the side chain.

  • ¹³C NMR: The carbon NMR spectrum will indicate the number of distinct carbon environments. Characteristic signals would be observed for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring and the side chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of this compound.

  • HRMS: This technique will provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₄O₅).

Biological Activities and Signaling Pathways

While specific biological activities and modulated signaling pathways for this compound are not yet extensively documented, the broader class of furanocoumarins, to which it belongs, is known for a range of biological effects. These include antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2]

The potential biological activities of this compound represent a promising area for future research. A logical starting point for investigating its bioactivity would be to screen it in assays relevant to the known activities of furanocoumarins.

Biological_Screening This compound This compound antimicrobial Antimicrobial Assays (e.g., MIC, MBC) This compound->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition, cytokine expression) This compound->anti_inflammatory cytotoxic Cytotoxicity Assays (e.g., MTT, SRB against cancer cell lines) This compound->cytotoxic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) antimicrobial->pathway_analysis anti_inflammatory->pathway_analysis cytotoxic->pathway_analysis

Figure 2. Proposed initial biological screening workflow for this compound.

Future Directions

The study of this compound is an open field with significant potential. Key areas for future research include:

  • Total Synthesis: The development of a stereoselective total synthesis of this compound would provide a reliable source of the pure compound for extensive biological testing and would allow for the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Comprehensive Biological Screening: A broad screening of this compound against various biological targets is warranted to uncover its full therapeutic potential.

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific exploration. This technical guide provides a consolidated overview of its chemical nature and a framework for its further investigation. The detailed experimental approaches outlined herein for the isolation and characterization of related compounds can be readily adapted for this compound, paving the way for new discoveries in the field of natural product science and drug development.

References

An In-depth Technical Guide to the Vaginidiol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginidiol, a naturally occurring angular furanocoumarin, has garnered interest for its potential biological activities. As a specialized plant metabolite, its biosynthesis is a complex process originating from the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, addressing precursor molecules, key enzymatic transformations, and proposed final tailoring steps. Due to the limited direct research on this compound's biosynthesis, this guide presents an inferred pathway based on the well-characterized biosynthesis of related angular furanocoumarins. It includes quantitative data on homologous enzymes, detailed experimental protocols for key enzyme assays, and visual diagrams of the metabolic route to facilitate a deeper understanding for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction

This compound is an angular furanocoumarin with the chemical structure (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one.[1] It is found in various plant species, notably within the genus Heracleum, such as Heracleum persicum and Heracleum yungningense.[1][2][3] Furanocoumarins as a class are known for their diverse pharmacological activities, and understanding their biosynthetic pathways is crucial for biotechnological production and the development of novel therapeutic agents.

The biosynthesis of this compound is proposed to follow the general pathway of angular furanocoumarin synthesis, which branches from the central phenylpropanoid pathway. This guide will delineate this pathway in three main stages:

  • Core Coumarin Synthesis: The formation of the umbelliferone backbone from L-phenylalanine.

  • Angular Furanocoumarin Formation: The prenylation of umbelliferone and subsequent cyclization to form the angular furo[2,3-h]coumarin skeleton.

  • Proposed Tailoring Steps: The final enzymatic modifications, including reduction and hydroxylation, to yield this compound.

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is initiated in the cytoplasm and involves enzymes localized to the endoplasmic reticulum, particularly the cytochrome P450 monooxygenases.

Stage 1: Formation of the Umbelliferone Core

The pathway begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

  • Deamination of L-Phenylalanine: The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation of trans-Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73A subfamily).

  • Ortho-Hydroxylation and Lactonization: p-Coumaric acid is subsequently hydroxylated at the C2 position by p-Coumaroyl CoA 2'-hydroxylase (C2'H) . The resulting 2,4-dihydroxy-cinnamic acid undergoes a trans-cis isomerization of the side chain, followed by a spontaneous intramolecular cyclization (lactonization) to form the core coumarin structure, umbelliferone (7-hydroxycoumarin).

Stage 2: Formation of the Angular Furanocoumarin Skeleton

Umbelliferone serves as the critical branch-point intermediate for the biosynthesis of both linear and angular furanocoumarins. For this compound, the pathway proceeds through the angular route.

  • C8-Prenylation: Umbelliferone undergoes prenylation at the C8 position, catalyzed by an aromatic prenyltransferase (PT) . This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the coumarin ring to produce osthenol .

  • Furan Ring Formation (Part 1 - Cyclization): Osthenol is converted to the dihydrofuranocoumarin intermediate, (+)-columbianetin . This cyclization is catalyzed by a cytochrome P450 enzyme, columbianetin synthase .

  • Furan Ring Formation (Part 2 - Desaturation): (+)-Columbianetin is then converted to the parent angular furanocoumarin, angelicin , through an oxidative reaction that forms the furan ring's double bond. This step is catalyzed by angelicin synthase , a member of the CYP71AJ subfamily of cytochrome P450s.[4][5]

Stage 3: Proposed Tailoring Steps to this compound

The final steps to convert an angular furanocoumarin intermediate into this compound are not yet experimentally confirmed. Based on the structure of this compound—a dihydroxy-dihydrofuranocoumarin—the following enzymatic modifications are proposed to occur on a columbianetin-like intermediate:

  • Reduction of the Furan Ring: Unlike the pathway to angelicin, the intermediate (+)-columbianetin does not undergo desaturation. Instead, the dihydrofuran ring is retained.

  • Hydroxylation Events: Two key hydroxylation reactions are necessary to produce this compound from a dihydrofuranocoumarin precursor like (+)-columbianetin. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases .

    • Hydroxylation of the Isopropyl Group: One hydroxylation occurs on the isopropyl side chain.

    • Hydroxylation of the Dihydrofuran Ring: A second hydroxylation occurs on the dihydrofuran ring itself.

The precise order and the specific enzymes (likely P450s or other hydroxylases) responsible for these final tailoring steps remain a key area for future research.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages of the this compound biosynthetic pathway.

Vaginidiol_Pathway_Stage1 Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H (CYP73A) DiCou 2,4-Dihydroxy-cinnamic Acid Cou->DiCou C2'H Umb Umbelliferone DiCou->Umb Lactonization

Figure 1: Biosynthesis of the Umbelliferone Core.

Vaginidiol_Pathway_Stage2_3 cluster_stage2 Stage 2: Angular Furanocoumarin Formation cluster_stage3 Stage 3: Proposed Tailoring Steps Umb Umbelliferone Ost Osthenol Umb->Ost Prenyltransferase (+ DMAPP) Col (+)-Columbianetin Ost->Col Columbianetin Synthase (CYP450) Ang Angelicin Col->Ang Angelicin Synthase (CYP71AJ) Vag This compound Col->Vag Proposed Steps: - Hydroxylation (x2) - (CYP450s?)

Figure 2: Formation of the Angular Furanocoumarin Skeleton and Proposed Final Steps to this compound.

Quantitative Data

Direct kinetic data for the enzymes specific to the this compound pathway are largely unavailable. The following table summarizes representative kinetic parameters for homologous enzymes from the well-studied phenylpropanoid and furanocoumarin biosynthetic pathways. This data provides a baseline for understanding the efficiency of these enzymatic steps.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
Phenylalanine Ammonia-Lyase (PAL) Pyrus bretschneideriL-Phenylalanine5000 ± 1100-[6][7]
Musa cavendishiiL-Phenylalanine1450-[8]
Cinnamate 4-Hydroxylase (C4H) Sorghum bicolortrans-Cinnamic acid0.61 - 40.68-[9]
Helianthus tuberosustrans-Cinnamic acid-High turnover[10]
Coumarin-specific Prenyltransferase Citrus limonGeranyl diphosphate9-[11]
Citrus limonBergaptol140-[11]
Angelicin Synthase (CYP71AJ51) Peucedanum praeruptorum(+)-Columbianetin1.9 ± 0.30.021 ± 0.001[12]
Psoralen Synthase (CYP71AJ49) Peucedanum praeruptorum(+)-Marmesin1.1 ± 0.20.032 ± 0.001[12]

Note: Data for Angelicin Synthase and Psoralen Synthase are provided as the closest available homologs for the final cyclization step.

Experimental Protocols

The characterization of the this compound biosynthetic pathway requires robust experimental protocols for enzyme expression and activity assays. Below are detailed methodologies for key enzyme families involved in this pathway.

Protocol for Heterologous Expression and Purification of Plant Cytochrome P450s (e.g., C4H, Angelicin Synthase)

Plant P450s are membrane-bound proteins, making their heterologous expression and purification challenging. Yeast (Saccharomyces cerevisiae) and insect cell systems are commonly used.[13][14]

Objective: To produce functional P450 enzymes for in vitro characterization.

Workflow Diagram:

P450_Expression_Workflow Start 1. cDNA Synthesis (from plant mRNA) Clone 2. Cloning into Expression Vector (e.g., pYeDP60 for yeast) Start->Clone Transform 3. Transformation into Host (e.g., S. cerevisiae) Clone->Transform Culture 4. Host Culturing and Induction of Expression Transform->Culture Harvest 5. Cell Harvesting (Centrifugation) Culture->Harvest Lysis 6. Cell Lysis (e.g., glass beads) Harvest->Lysis Microsome 7. Microsome Isolation (Ultracentrifugation) Lysis->Microsome Purify 8. Solubilization & Purification (optional) (e.g., Affinity Chromatography) Microsome->Purify End 9. Functional P450 (in microsomes or purified) Microsome->End Use directly for assays Purify->End

Figure 3: General Workflow for Heterologous Expression of Plant P450s.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from plant tissue known to produce furanocoumarins (e.g., Heracleum persicum roots or leaves).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the target P450 gene (e.g., a homolog of angelicin synthase) using PCR with specific primers. N-terminal modifications may be required to improve expression in heterologous systems.[15][16]

    • Clone the amplified gene into a suitable expression vector (e.g., pYeDP60 for yeast), which often includes a tag for purification (e.g., His-tag).

  • Heterologous Expression in Yeast:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which may also co-express a P450 reductase to provide electrons.

    • Grow the yeast culture in an appropriate selective medium.

    • Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL10-CYC1 promoter).

  • Microsome Preparation:

    • Harvest yeast cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with EDTA and DTT).

    • Resuspend cells in lysis buffer and lyse them using methods like glass bead vortexing or a French press.

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450s.

    • Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C.

  • Purification (Optional):

    • Solubilize the microsomal membranes using a mild detergent (e.g., CHAPS).

    • Apply the solubilized protein to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column and elute the purified P450.

    • Characterize the purified protein using SDS-PAGE and CO-difference spectroscopy to confirm the presence of functional P450.[17]

Protocol for Psoralen/Angelicin Synthase Enzyme Assay

Objective: To determine the catalytic activity and kinetic parameters of psoralen or angelicin synthase.[4][18]

Principle: The assay measures the conversion of the dihydrofuranocoumarin substrate ((+)-marmesin for psoralen synthase or (+)-columbianetin for angelicin synthase) to the corresponding furanocoumarin product (psoralen or angelicin). The reaction requires NADPH as a cofactor. Products are typically quantified by HPLC.

Materials:

  • Microsomal preparation containing the recombinant synthase (or purified enzyme).

  • Substrate: (+)-Marmesin or (+)-columbianetin dissolved in a suitable solvent (e.g., DMSO).

  • Cofactor: NADPH.

  • Reaction Buffer: e.g., 0.1 M Sodium Phosphate buffer, pH 7.0.

  • Quenching Solution: e.g., Ethyl acetate.

  • HPLC system with a C18 column and UV detector.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the microsomal protein, and the substrate at various concentrations (for kinetic analysis).

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding NADPH to a final concentration of approximately 1 mM.

  • Incubation:

    • Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Transfer the organic (ethyl acetate) layer containing the product to a new tube.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Analysis:

    • Re-dissolve the dried residue in a suitable solvent (e.g., methanol).

    • Analyze the sample by HPLC, monitoring at a wavelength where the product absorbs strongly (e.g., 300-310 nm).[18]

    • Quantify the product by comparing its peak area to a standard curve generated with an authentic standard of angelicin or psoralen.

  • Data Analysis:

    • Calculate the reaction velocity (product formed per unit time).

    • For kinetic analysis, plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol for Metabolite Extraction and Analysis from Plant Tissue

Objective: To extract and quantify this compound and its potential precursors from plant material (e.g., Heracleum species).[9]

Materials:

  • Plant tissue (fresh or freeze-dried and ground).

  • Extraction Solvent: Methanol or a mixture of hexane and acetone.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or normal phase) for cleanup.

  • LC-MS/MS system for analysis.

Methodology:

  • Extraction:

    • Homogenize a known weight of plant tissue in methanol (e.g., 10 mL per gram of tissue).

    • Perform extraction using ultrasonication for 30 minutes. Repeat the extraction process three times.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.

  • Sample Cleanup (SPE):

    • Re-dissolve the dried extract in a small volume of an appropriate solvent.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the furanocoumarins with a suitable solvent (e.g., methanol or acetone).

    • Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap).

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions for quantification and confirmation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, an angular furanocoumarin, is inferred to proceed through the established phenylpropanoid and angular furanocoumarin pathways, culminating in a series of yet-to-be-characterized tailoring reactions. The core pathway involves the synthesis of umbelliferone, followed by C8-prenylation and cyclization to form a dihydrofuranocoumarin intermediate like (+)-columbianetin. The final steps likely involve specific hydroxylations of this intermediate.

This guide provides a foundational framework for researchers. However, significant research is required to fully elucidate the this compound-specific biosynthetic machinery. Key future research directions include:

  • Identification of Tailoring Enzymes: Transcriptome analysis of this compound-producing plants, such as Heracleum persicum, coupled with functional genomics, will be crucial to identify the specific P450s or other enzymes responsible for the final reduction and hydroxylation steps.

  • Enzyme Characterization: Once identified, these enzymes must be heterologously expressed and biochemically characterized to determine their substrate specificity, kinetics, and reaction mechanisms.

  • Metabolic Engineering: With the complete pathway elucidated, metabolic engineering strategies in microbial or plant hosts could be developed for the sustainable and scalable production of this compound, enabling further investigation of its pharmacological properties and potential applications in drug development.

By building upon the knowledge of related pathways and employing modern molecular biology and analytical techniques, the complete biosynthesis of this compound can be unraveled, paving the way for new discoveries in natural product science.

References

In-Depth Technical Guide: Preliminary In-Vitro Studies of Vaginidiol

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researchers, scientists, and drug development professionals,

Following a comprehensive search of publicly available scientific literature, we must report that there are currently no specific preliminary in-vitro studies published for a compound identified as "Vaginidiol." This designation does not appear in established databases of chemical compounds and their biological activities.

The search did yield a mention of "this compound" as a synonym for the compound "Vaginol" in its PubChem entry (CID 11817856).[1] However, subsequent searches for in-vitro studies on Vaginol also did not provide any specific experimental data.

It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published, or the name may be a variant or misspelling of another compound.

While we are unable to provide a detailed technical guide on this compound at this time, we can offer a general framework and methodologies for conducting preliminary in-vitro studies for a novel compound intended for vaginal drug delivery, based on the broader search results. This framework is designed to assess key aspects such as cytotoxicity, anti-inflammatory potential, and mechanism of action.

I. General Framework for Preliminary In-Vitro Evaluation of a Novel Vaginal Compound

The initial in-vitro assessment of a new chemical entity for vaginal application typically involves a tiered approach to evaluate its safety and potential therapeutic efficacy.

A. Cytotoxicity Assays

A fundamental first step is to determine the compound's potential for causing cellular damage or death.[2] These assays are crucial for establishing a safe concentration range for further experiments.

Table 1: Commonly Employed In-Vitro Cytotoxicity Assays

Assay PrincipleCell LinesEndpoint MeasuredReference
Metabolic Activity (MTT/XTT/MTS) Vaginal (VK2/E6E7), Cervical (HeLa), Uterine (HEC-1A)Conversion of tetrazolium salts to colored formazan products by metabolically active cells.[3]
Membrane Integrity (LDH Release) Vaginal, Cervical, Uterine cell linesRelease of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4]
Cell Proliferation (Crystal Violet) Vaginal, Cervical, Uterine cell linesStaining of adherent cells to quantify cell number.
Apoptosis vs. Necrosis (Annexin V/PI Staining) Vaginal, Cervical, Uterine cell linesDifferentiates between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[2]
  • Cell Seeding: Plate vaginal epithelial cells (e.g., VK2/E6E7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours). Include vehicle controls (medium with the same solvent concentration used to dissolve the compound) and positive controls (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can then be determined from the dose-response curve.

Workflow for a Standard Cytotoxicity Assay

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Adherence (Overnight) A->B C Prepare Compound Serial Dilutions B->C D Treat Cells with Compound C->D E Incubate (e.g., 24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate % Cell Viability I->J K Determine IC50 J->K

Caption: A generalized workflow for determining the cytotoxicity of a compound using an MTT assay.

B. Anti-Inflammatory Activity Assays

Chronic inflammation is implicated in various vaginal conditions.[5] In-vitro assays can assess a compound's ability to modulate inflammatory responses in relevant cell types.

Table 2: In-Vitro Assays for Anti-Inflammatory Effects

AssayCell ModelInflammatory StimulusKey Markers MeasuredReference
Cytokine/Chemokine Secretion Macrophages (e.g., RAW 264.7), Vaginal Epithelial CellsLipopolysaccharide (LPS)TNF-α, IL-6, IL-1β, IL-8, MCP-1[6][7]
Nitric Oxide (NO) Production Macrophages (e.g., RAW 264.7)Lipopolysaccharide (LPS)Nitrite levels (Griess Assay)[7]
Gene Expression of Pro-inflammatory Mediators Vaginal Smooth Muscle Cells, MacrophagesLipopolysaccharide (LPS)COX-2, iNOS mRNA levels (RT-qPCR)[5]
  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) or vaginal epithelial cells and pre-treat with various non-toxic concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of secreted cytokines in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compound.

C. Signaling Pathway Analysis

To understand the mechanism of action, it is essential to investigate the signaling pathways modulated by the compound.

Table 3: Common Signaling Pathways in Inflammation and Cell Proliferation

Signaling PathwayKey ProteinsMethod of AnalysisRelevanceReference
NF-κB Pathway p65, IκBαWestern Blot (for phosphorylation), Reporter AssaysCentral regulator of inflammatory gene expression.[8]
MAPK Pathway ERK, JNK, p38Western Blot (for phosphorylation)Involved in stress responses, cell proliferation, and apoptosis.[8]
PI3K/Akt Pathway PI3K, Akt, mTORWestern Blot (for phosphorylation)Regulates cell survival, growth, and proliferation.[9]
JAK/STAT Pathway JAK, STAT3Western Blot (for phosphorylation)Mediates cellular responses to cytokines and growth factors.[8]
  • Cell Lysis: After treatment with the compound and/or inflammatory stimulus, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, total p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Hypothetical Anti-Inflammatory Signaling Pathway of a Novel Compound

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_compound Compound Intervention cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Compound Novel Compound Compound->NFkB Compound->MAPK

Caption: A potential mechanism where a novel compound inhibits LPS-induced inflammation by targeting the NF-κB and MAPK pathways.

Conclusion and Future Directions

The absence of specific in-vitro data for "this compound" prevents a detailed analysis of its biological activities. Should this compound become available for research, the experimental frameworks outlined above provide a robust starting point for its preliminary in-vitro characterization. Future studies should aim to elucidate its safety profile, anti-inflammatory efficacy, and the molecular mechanisms underlying its effects to determine its potential as a therapeutic agent for vaginal health.

We encourage researchers with access to "this compound" to conduct and publish such foundational studies to contribute to the scientific understanding of this compound. If "this compound" is an alternative name for a known compound, clarification of its chemical identity would be crucial for a comprehensive literature review.

References

Vaginidiol: An In-depth Technical Guide on its Core Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Vaginidiol, a naturally occurring angular furanocoumarin, presents a promising scaffold for therapeutic development. A thorough understanding of its physicochemical properties is paramount for advancing this compound from discovery to clinical application. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from the structurally similar and well-characterized angular furanocoumarin, angelicin, and the linear furanocoumarin, psoralen, to establish a foundational profile. Furthermore, this document outlines detailed experimental protocols for determining solubility and conducting forced degradation studies, in line with regulatory expectations, to enable researchers to generate specific data for this compound.

Introduction to this compound

This compound is a member of the furanocoumarin class of organic compounds, characterized by a furan ring fused with a coumarin moiety. Specifically, it is an angular furanocoumarin, a structural motif that influences its biological activity and physicochemical properties. While research into the therapeutic potential of this compound is ongoing, a comprehensive characterization of its solubility and stability is essential for formulation development, analytical method validation, and predicting its in vivo behavior.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Furanocoumarins are generally characterized by their lipophilic nature, leading to poor solubility in aqueous media. To provide a relevant framework for this compound, the solubility data for the angular furanocoumarin angelicin and the linear furanocoumarin psoralen are presented below. It is anticipated that this compound will exhibit a similar solubility profile, with good solubility in polar aprotic solvents and limited solubility in water.

Quantitative Solubility Data of Representative Furanocoumarins

The following table summarizes the reported solubility of angelicin and psoralen in various solvents. This data serves as a valuable proxy for estimating the solubility of this compound.

CompoundSolventSolubilityTemperature (°C)
Angelicin Dimethyl Sulfoxide (DMSO)~5 mg/mL[1][2]Not Specified
Dimethyl Formamide (DMF)~2 mg/mL[1][2]Not Specified
Ethanol~1 mg/mL[1][2]Not Specified
Water20 mg/L[1]Not Specified
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]Not Specified
Psoralen Dimethyl Sulfoxide (DMSO)~30 mg/mL[3]Not Specified
Dimethyl Formamide (DMF)~30 mg/mL[3]Not Specified
Ethanol~1 mg/mL[3]Not Specified
Water65.16 mg/L[4]25
Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mol/L.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods. Forced degradation studies are performed to accelerate the degradation of a drug substance to predict its long-term stability.

Forced Degradation Studies: A General Overview

Forced degradation studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a detectable level without complete degradation of the parent compound.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • Methanol or other suitable organic solvent

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).

    • Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period.

    • At various time points, withdraw samples, neutralize with an appropriate amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).

    • Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period.

    • At various time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3% or 30%).

    • Keep the mixture at room temperature for a defined period.

    • At various time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of solid this compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C).

    • Monitor for degradation over a defined period. For the solid sample, dissolve a known amount in a suitable solvent before HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of solid this compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC after the exposure period.

3. Analysis:

  • Analyze all stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Biosynthesis of Angular Furanocoumarins

The following diagram illustrates the general biosynthetic pathway leading to the formation of angular furanocoumarins, the class of compounds to which this compound belongs.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis cluster_furanocoumarin Angular Furanocoumarin Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone Prenylation Prenylation Umbelliferone->Prenylation Cyclization Cyclization Prenylation->Cyclization Angelicin Angelicin Cyclization->Angelicin

Caption: General biosynthetic pathway of angular furanocoumarins.

Experimental Workflow for Forced Degradation Studies

The diagram below outlines the logical workflow for conducting a forced degradation study of a drug substance like this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug_Substance This compound Stock Solution Acid Acid Hydrolysis (HCl) Drug_Substance->Acid Base Base Hydrolysis (NaOH) Drug_Substance->Base Oxidation Oxidation (H2O2) Drug_Substance->Oxidation Thermal Thermal Stress (Heat) Drug_Substance->Thermal Photo Photolytic Stress (Light) Drug_Substance->Photo HPLC_Analysis Stability-Indicating HPLC-PDA/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation: - Purity Analysis - Degradant Identification - Pathway Elucidation HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability profile of this compound by leveraging data from structurally related furanocoumarins and outlining detailed, standardized experimental protocols. The provided methodologies will enable researchers to generate robust and specific data for this compound, which is essential for its continued development as a potential therapeutic agent. The successful execution of these studies will facilitate formulation design, ensure analytical method robustness, and meet regulatory requirements for drug development.

References

An In-depth Technical Guide to Vaginidiol and its Homologous Furanocoumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Vaginidiol, an angular furanocoumarin, and its homologous compounds. Furanocoumarins are a class of naturally occurring organic compounds recognized for their diverse and potent biological activities. This document details their chemical structures, quantitative biological activities, and the intricate signaling pathways they modulate. Furthermore, it furnishes detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds, aiming to facilitate further research and drug development endeavors in this promising area of natural product chemistry.

Introduction

This compound is a naturally occurring furanocoumarin, a class of heterocyclic compounds characterized by a furan ring fused with a coumarin scaffold.[1][2] Its formal chemical name is (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one.[3] Furanocoumarins are classified into two main types based on the pattern of the furan ring fusion: linear and angular. This compound belongs to the angular type, with angelicin being the parent compound of this subclass.[1][2][4] These compounds are secondary metabolites in a variety of plant families, notably Apiaceae and Rutaceae, and are known to be involved in plant defense mechanisms.[2][5]

The interest in furanocoumarins within the scientific and medical communities stems from their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antifungal activities.[1][5][6] However, they are also known for their photosensitizing properties, which can lead to phytophotodermatitis, and their ability to interact with drug-metabolizing enzymes such as cytochrome P450s, leading to significant food-drug interactions.[2][5] This guide focuses on this compound and its structural homologs, providing a detailed repository of their biological activities and mechanisms of action to support ongoing and future research.

This compound and its Homologous Compounds

Homologous compounds to this compound share the core furanocoumarin structure and are often stereoisomers or derivatives with varying substitutions.

Key Homologous Compounds:

  • Vaginol: A stereoisomer of this compound.

  • Angelicin: The parent angular furanocoumarin. It has demonstrated anti-cancer, anti-inflammatory, and pro-osteogenesis properties.[7][8][9]

  • Psoralen: The parent compound of linear furanocoumarins, known for its use in PUVA (Psoralen + UVA) therapy for skin disorders.[6]

  • Bergapten (5-methoxypsoralen): A linear furanocoumarin found in citrus oils, it exhibits anticancer and anti-inflammatory effects.[5][10][11]

  • Xanthotoxin (8-methoxypsoralen): Another linear furanocoumarin, it has been studied for its anticancer and anti-inflammatory activities.[12][13]

  • Isopimpinellin: A linear furanocoumarin with demonstrated cytotoxic activity against various cancer cell lines.[1]

Quantitative Biological Activity

The biological activities of this compound and its homologs have been quantified in numerous studies, primarily focusing on their cytotoxic and antiproliferative effects against cancer cell lines. The following tables summarize key IC50 values reported in the literature.

CompoundCell LineActivityIC50 (µM)Reference
Bergapten MK-1 (gastric cancer)Antiproliferative193.0[14]
HeLa (cervical cancer)Antiproliferative43.5[14]
B16F10 (murine melanoma)Antiproliferative>462.0[14]
HT-1080 (fibrosarcoma)Cytotoxicity (with UVA)0.9[10]
CYP3A4 (human liver microsomes)Enzyme Inhibition~25[11]
C32 (amelanotic melanoma)Cytotoxicity (with UVA)22.7 (1.3 J/cm²)[15]
COLO829 (melanotic melanoma)Cytotoxicity (with UVA)24.2 (1.3 J/cm²)[15]
Xanthotoxin HepG2 (liver cancer)Cytotoxicity6.9 µg/mL (~31.9 µM)[13]
Psoralen Human Liver MicrosomesCYP Inhibition34.05[16]
Isopimpinellin HL-60/MX2 (leukemia)Cytotoxicity26[1]
Phellopterin CEM/C1 (leukemia)Cytotoxicity8[1]
Angelicin MDA-MB-231 (breast cancer)Antiproliferative100 (effective dose)[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies across different studies.

Signaling Pathways and Mechanisms of Action

Furanocoumarins exert their biological effects by modulating a variety of cellular signaling pathways, primarily leading to apoptosis, cell cycle arrest, and inhibition of inflammatory responses.

Apoptosis Induction

A primary mechanism of the anticancer activity of furanocoumarins is the induction of apoptosis. This programmed cell death is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • p53 Pathway Activation: Several furanocoumarins, including bergapten, have been shown to upregulate the tumor suppressor protein p53.[1][17] Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax.[1][17]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for mitochondrial integrity. Furanocoumarins can shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[17][18]

  • Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[19] Bergapten has been shown to induce apoptosis through the activation of caspases.[17]

Apoptosis_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion Furanocoumarins This compound Homologs p53 p53 (activated) Furanocoumarins->p53 Upregulates Bcl2 Bcl-2 (inhibited) Furanocoumarins->Bcl2 Downregulates Bax_gene Bax gene (transcription) p53->Bax_gene Activates Bax Bax (activated) Bax_gene->Bax Bcl2->Bax CytoC Cytochrome c (release) Bax->CytoC Caspase9 Caspase-9 (activated) CytoC->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Simplified intrinsic apoptosis pathway modulated by furanocoumarins.
Cell Cycle Arrest

Furanocoumarins can also inhibit cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the phases of division.

  • G1 Phase Arrest: Bergapten has been shown to induce G1 arrest, which is associated with the upregulation of p21 and PTEN.[1]

  • G2/M Phase Arrest: Angelicin can cause cell cycle arrest at the G2/M phase by reducing the expression of cyclin B1 and cdc2, while increasing the levels of p21 and p27.[7]

Modulation of MAPK and Other Kinase Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

  • MAPK Pathway: Furanocoumarins like bergamottin and angelicin can modulate the expression and phosphorylation of MAPK family members, including p38, ERK1/2, and JNK.[12][17][20] The specific effect can be cell-type dependent, leading to either pro-apoptotic or anti-inflammatory outcomes.

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival. Some furanocoumarins have been shown to inhibit the PI3K/Akt signaling cascade, which contributes to their pro-apoptotic effects.[1][12]

Kinase_Signaling cluster_pathways Kinase Signaling Cascades Furanocoumarins This compound Homologs PI3K PI3K Furanocoumarins->PI3K MAPKKK MAPKKK Furanocoumarins->MAPKKK Modulates Akt Akt PI3K->Akt Proliferation Cell Proliferation (Inhibited) Akt->Proliferation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Proliferation Apoptosis Apoptosis (Induced) MAPK->Apoptosis Inflammation Inflammation (Inhibited) MAPK->Inflammation

Fig. 2: Overview of kinase signaling pathways affected by furanocoumarins.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of furanocoumarins.

Extraction and Isolation of Furanocoumarins from Plant Material

This protocol describes a general procedure for the extraction and purification of furanocoumarins from plant sources, such as the fruits of Ammi majus or the leaves of Heracleum species.

Materials:

  • Dried and powdered plant material

  • Solvents: Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Methanol (MeOH)

  • Silica gel for column chromatography

  • Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) systems

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the powdered plant material sequentially with solvents of increasing polarity (e.g., hexane, CH₂Cl₂, EtOAc, and finally MeOH). Each extraction should be performed for a sufficient duration (e.g., 24-72 hours) at room temperature.

  • Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator.

  • Fractionation: Subject the most biologically active crude extract (e.g., the CH₂Cl₂ extract) to column chromatography on silica gel.[13]

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding EtOAc.

  • Purification: Collect the fractions and monitor them by Thin-Layer Chromatography (TLC). Combine similar fractions and subject them to further purification using MPLC or preparative HPLC to isolate pure compounds.

  • Structure Elucidation: Characterize the structure of the isolated pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[13]

Extraction_Workflow Plant Dried, Powdered Plant Material Maceration Sequential Maceration (Hexane, CH2Cl2, EtOAc, MeOH) Plant->Maceration Evaporation Rotary Evaporation Maceration->Evaporation CrudeExtract Crude Extracts Evaporation->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Collect & Combine Fractions (TLC) ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureComp Pure Compounds HPLC->PureComp Analysis Structural Analysis (NMR, MS) PureComp->Analysis

Fig. 3: General workflow for extraction and isolation of furanocoumarins.
MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furanocoumarin stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[21][22]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the furanocoumarin compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21][23]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21][22]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell pellets

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[25]

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Conclusion

This compound and its homologous furanocoumarins represent a class of natural products with significant therapeutic potential, particularly in the realm of oncology. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like the p53 and MAPK cascades underscores their promise as lead compounds for drug development. This guide has synthesized the current knowledge on these compounds, providing a foundation of quantitative data, mechanistic insights, and detailed experimental protocols. It is anticipated that this comprehensive resource will serve as a valuable tool for researchers, accelerating the exploration and exploitation of these potent bioactive molecules for the development of novel therapeutics. Further research is warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profiles of this compound and its analogs.

References

Vaginidiol: A Technical Review of a Bioactive Furanocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginidiol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] Chemically identified as (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one, with the chemical formula C14H14O5, this compound has been isolated from various plant species of the Heracleum genus, notably Heracleum persicum and Heracleum yungningense.[1] As a member of the furanocoumarin family, this compound is of interest to the scientific community for its potential biological activities, which are characteristic of this class of compounds, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3][4]

This technical guide provides a comprehensive review of the available scientific literature on this compound and related furanocoumarins. Due to the limited number of studies focusing specifically on this compound, this review incorporates data from studies on closely related compounds and extracts from the Heracleum genus to provide a broader understanding of its potential pharmacological profile. The information is presented to support further research and drug development efforts centered on this and similar bioactive molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its identification, characterization, and for the design of experimental studies.

PropertyValueSource
Chemical Formula C14H14O5PubChem[5]
Molecular Weight 262.26 g/mol PubChem[5]
CAS Registry Number 62624-87-7PubChem[5]
IUPAC Name (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-onePubChem[5]
Natural Sources Heracleum persicum, Heracleum yungningensePubChem[1]

Potential Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited, studies on related coumarins isolated from Heracleum species provide insights into its potential cytotoxic activity. The following table summarizes the cytotoxic activity of a related coumarin, Candinol C, isolated from Heracleum dissectum. This data serves as a reference point for potential future studies on this compound.

CompoundCell LineActivityIC50 Value (µM)Source
Candinol CHepG2 (Hepatocellular carcinoma)Cytotoxic57.6 ± 1.1Zhang et al., 2022[6]

Furanocoumarins, as a class, are known to exhibit a range of biological activities. Modern pharmacological studies have demonstrated that compounds from Heracleum species possess anticonvulsant, anti-inflammatory, antifungal, anticancer, and antioxidant activities.[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are detailed protocols for key experiments relevant to the study of this compound's biological activities, based on standard laboratory practices and literature reviews.

Isolation and Purification of this compound from Plant Material

A general workflow for the isolation and characterization of bioactive compounds like this compound from plant sources is outlined below.

G General Workflow for Isolation and Characterization of this compound A Plant Material Collection and Preparation (e.g., Heracleum persicum roots) B Extraction (e.g., with methanol or ethanol) A->B C Fractionation (e.g., liquid-liquid partitioning) B->C D Chromatographic Separation (e.g., column chromatography, HPLC) C->D E Compound Isolation (Pure this compound) D->E F Structural Elucidation (NMR, MS, X-ray crystallography) E->F G Bioactivity Screening (e.g., cytotoxicity, antimicrobial assays) E->G

A general workflow for isolating and characterizing this compound.

Protocol:

  • Plant Material Preparation: The roots of Heracleum persicum are collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions showing biological activity are subjected to further separation using chromatographic techniques. This may involve open column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

  • Structural Elucidation: The structure of the isolated compound (this compound) is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or a related compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

Furanocoumarins are known to modulate various signaling pathways involved in inflammation and cancer.[3] While the specific signaling pathways affected by this compound have not been elucidated, based on the activities of other furanocoumarins, a hypothetical mechanism of action can be proposed. Furanocoumarins have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).[3][7]

The diagram below illustrates a potential signaling pathway that could be modulated by this compound, leading to anti-inflammatory effects. It is important to note that this is a generalized pathway based on the known activities of the furanocoumarin class of compounds and requires experimental validation for this compound.

G Hypothetical Anti-Inflammatory Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK (ERK, JNK, p38) Receptor->MAPK Cascade This compound This compound This compound->IKK inhibits This compound->MAPK Cascade inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 (c-Jun/c-Fos) MAPK Cascade->AP-1 AP-1_n AP-1 AP-1->AP-1_n translocates Gene Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NF-κB_n->Gene Expression AP-1_n->Gene Expression

A hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

This compound, a furanocoumarin isolated from Heracleum species, represents a promising area for natural product research. While current literature on this compound itself is sparse, the known biological activities of the furanocoumarin class and extracts from its plant sources suggest potential for anti-inflammatory, antimicrobial, and cytotoxic applications. This technical guide has summarized the available information and provided a framework of experimental protocols and potential mechanisms of action to guide future research.

To fully understand the therapeutic potential of this compound, further studies are essential. These should include:

  • Comprehensive Biological Screening: A broad screening of this compound's activity against a panel of cancer cell lines, pathogenic microbes, and in various models of inflammation.

  • Quantitative Analysis: Determination of specific quantitative measures of activity, such as IC50 and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models to assess its therapeutic potential in a physiological context.

The continued investigation of this compound will contribute to the growing body of knowledge on bioactive natural products and may lead to the development of new therapeutic agents.

References

Vaginidiol: A Technical Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential safety and toxicity profile of Vaginidiol based on its classification as a furanocoumarin. Direct experimental data on this compound is not publicly available. Therefore, the information presented herein is extrapolated from the known toxicological profiles of the furanocoumarin class of compounds. All data should be interpreted with this context in mind.

Executive Summary

This compound is identified as a furanocoumarin, a class of organic chemical compounds known for their distinct biological activities. While specific toxicological studies on this compound are not available in the public domain, this guide synthesizes the known safety and toxicity data for furanocoumarins to provide a predictive overview for research and drug development purposes. The primary toxicological concerns associated with furanocoumarins are phototoxicity, photomutagenicity, and photocarcinogenicity, all of which are mediated by the interaction of these compounds with UVA radiation. Furthermore, furanocoumarins are potent inhibitors of cytochrome P450 enzymes, leading to a high potential for drug-drug interactions. This document summarizes the known quantitative toxicological data for representative furanocoumarins, details relevant experimental protocols, and visualizes the key mechanistic pathways.

Chemical Identification

This compound is closely related to Vaginol, a known furanocoumarin. The glucoside of Vaginol is Apterin.[1][2] The chemical identity of these related compounds is as follows:

CompoundPubChem CIDCAS NumberMolecular Formula
This compound1181785662624-87-7C14H14O5
Vaginol16062330, 10182092426992-52-9C14H14O5
Apterin5745945553947-89-0C20H24O10

Toxicological Profile of Furanocoumarins

The toxicity of furanocoumarins is intrinsically linked to their photosensitive nature. In the absence of ultraviolet (UV) light, their toxicity is generally low. However, upon exposure to UVA radiation, they become potent cellular toxins.

Summary of Toxicological Data (General Furanocoumarins)

Due to the absence of specific data for this compound, the following table summarizes the known toxic effects of the furanocoumarin class.

Toxicological EndpointDescriptionNotes
Phototoxicity Causes severe skin inflammation (phytophotodermatitis), erythema, edema, and blistering upon dermal exposure followed by UVA radiation.This is the most prominent and acute toxic effect of furanocoumarins.
Photomutagenicity Induces mutations in DNA in the presence of UVA light.Mediated by the formation of covalent adducts with DNA pyrimidine bases.
Photocarcinogenicity Long-term exposure to furanocoumarins and UVA radiation is associated with an increased risk of skin cancer.
Cytochrome P450 Inhibition Potent inhibitors of various CYP450 enzymes, particularly CYP3A4.This leads to significant potential for drug-drug interactions, altering the metabolism of co-administered therapeutic agents.
Hepatotoxicity High doses of some furanocoumarins have been associated with liver damage in animal studies.Data is limited and often related to specific furanocoumarin derivatives.
Reproductive and Developmental Toxicity Limited data available. High doses may pose a risk.Further research is needed in this area.

Mechanism of Action and Signaling Pathways

Phototoxicity and Photomutagenicity

The primary mechanism of furanocoumarin-induced phototoxicity involves the absorption of UVA energy, which excites the furanocoumarin molecule to a triplet state. This energized molecule can then interact with DNA in two ways:

  • Type I Reaction: The excited furanocoumarin directly forms covalent monoadducts with the pyrimidine bases (thymine and cytosine) of DNA.

  • Type II Reaction: The excited furanocoumarin transfers its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen, which can then damage DNA and other cellular components.

Upon further UVA exposure, some of the monoadducts can form interstrand cross-links (ICLs) in the DNA, which are highly cytotoxic and mutagenic lesions.

Phototoxicity_Pathway Furanocoumarin Furanocoumarin Excited_F Excited Furanocoumarin (Triplet State) Furanocoumarin->Excited_F Absorption UVA UVA Radiation Monoadducts DNA Monoadducts Excited_F->Monoadducts Type I Reaction ROS Reactive Oxygen Species (ROS) Excited_F->ROS Type II Reaction DNA DNA Oxygen Molecular Oxygen (O2) ICLs Interstrand Cross-links (ICLs) Monoadducts->ICLs Further UVA Exposure Mutation DNA Mutation Monoadducts->Mutation Cell_Damage Cellular Damage (Apoptosis, Necrosis) ROS->Cell_Damage ICLs->Cell_Damage ICLs->Mutation

Figure 1: Simplified signaling pathway of furanocoumarin-induced phototoxicity.

Cytochrome P450 Inhibition

Furanocoumarins are well-documented inhibitors of cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The inhibition can be either reversible (competitive) or irreversible (mechanism-based). Irreversible inhibition involves the furanocoumarin being metabolized by the CYP enzyme into a reactive intermediate that then covalently binds to the enzyme, permanently inactivating it. This can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects.

CYP450_Inhibition Furanocoumarin Furanocoumarin (e.g., this compound) CYP450 Cytochrome P450 Enzyme (e.g., CYP3A4) Furanocoumarin->CYP450 Inhibition Metabolite Inactive Drug Metabolite CYP450->Metabolite Reactive_Intermediate Reactive Intermediate CYP450->Reactive_Intermediate Metabolism Drug Co-administered Drug Drug->CYP450 Metabolism Inactive_CYP Inactive CYP450 Enzyme Reactive_Intermediate->Inactive_CYP Covalent Binding (Irreversible Inhibition) Increased_Drug_Conc Increased Drug Concentration (Potential for Toxicity) Inactive_CYP->Increased_Drug_Conc Reduced Drug Metabolism

Figure 2: Logical diagram of cytochrome P450 inhibition by furanocoumarins.

Experimental Protocols

The following are representative experimental protocols for assessing the key toxicological endpoints of furanocoumarins. These are generalized procedures and would need to be adapted for specific studies on this compound.

In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Phototoxicity Test - OECD TG 432)

This assay is a standardized method to assess the phototoxic potential of a substance.

Phototoxicity_Workflow Start Start: Prepare 3T3 Fibroblast Cell Cultures Treat Treat cells with this compound (multiple concentrations) Start->Treat Incubate1 Incubate for 1 hour Treat->Incubate1 Divide Divide plates into two sets Incubate1->Divide Irradiate Irradiate one set with UVA light (e.g., 5 J/cm²) Divide->Irradiate +UVA No_Irradiate Keep one set in the dark Divide->No_Irradiate -UVA Incubate2 Incubate both sets for 24 hours Irradiate->Incubate2 No_Irradiate->Incubate2 NRU Add Neutral Red dye to all wells Incubate2->NRU Incubate3 Incubate for 3 hours NRU->Incubate3 Extract Extract Neutral Red from viable cells Incubate3->Extract Measure Measure absorbance at 540 nm Extract->Measure Analyze Analyze data: Compare cell viability between irradiated and non-irradiated sets Measure->Analyze End End: Determine Phototoxicity Potential Analyze->End

Figure 3: Experimental workflow for an in vitro phototoxicity assay.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of a compound on CYP450 enzymes using human liver microsomes.

  • Preparation of Reagents:

    • Human liver microsomes (HLMs)

    • NADPH regenerating system

    • CYP-specific substrate (e.g., midazolam for CYP3A4)

    • This compound (test compound) at various concentrations

    • Positive control inhibitor (e.g., ketoconazole for CYP3A4)

    • Acetonitrile for reaction termination

    • Internal standard for analytical quantification

  • Incubation:

    • Pre-incubate HLMs with this compound or control inhibitor in a buffer at 37°C.

    • Initiate the metabolic reaction by adding the CYP-specific substrate and the NADPH regenerating system.

    • Incubate for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the formation of the metabolite from the CYP-specific substrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Conclusion and Recommendations

The available scientific literature strongly suggests that this compound, as a furanocoumarin, is likely to exhibit significant phototoxicity and act as an inhibitor of cytochrome P450 enzymes. These two characteristics represent the primary safety concerns for the development of any product containing this compound.

For researchers and drug development professionals, it is imperative to:

  • Conduct rigorous in vitro and in vivo phototoxicity studies to quantify the phototoxic potential of this compound.

  • Perform comprehensive in vitro and in vivo studies to characterize the inhibitory profile of this compound against a panel of major human CYP450 enzymes.

  • If dermal application is intended, formulation strategies to minimize UVA exposure or mitigate phototoxic effects should be explored.

  • If systemic administration is considered, a thorough evaluation of potential drug-drug interactions is essential.

Until specific safety and toxicity data for this compound are generated, it should be handled with the appropriate precautions for a potentially phototoxic and metabolically interactive compound.

References

Methodological & Application

Application Notes and Protocols for [Compound X] in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Vaginidiol" could not be found in the available scientific literature. It may be a novel, rare, or misspelled compound. The following application notes and protocols are provided as a detailed template using the placeholder "[Compound X]". Researchers should substitute "[Compound X]" with their compound of interest and tailor the protocols and concentrations based on empirical data.

Introduction

[Compound X] is a novel molecule with potential applications in [mention potential field, e.g., oncology, immunology, etc.]. These application notes provide a comprehensive guide for utilizing [Compound X] in various cell culture assays to assess its biological activity, including cytotoxicity, effects on cell signaling, and mechanism of action.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data for [Compound X] to serve as an example for data presentation.

Table 1: Cytotoxicity of [Compound X] (IC₅₀ Values)

Cell LineAssay TypeIncubation Time (hrs)IC₅₀ (µM)
HeLa (Cervical Cancer)MTT Assay4815.2
MCF-7 (Breast Cancer)SRB Assay7225.8
A549 (Lung Cancer)CellTiter-Glo4812.5
HEK293 (Normal Kidney)MTT Assay48> 100

Table 2: Effect of [Compound X] on Apoptosis

Cell LineTreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
HeLaVehicle Control-5.1
HeLa[Compound X]1545.3
MCF-7Vehicle Control-3.8
MCF-7[Compound X]2538.9

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of [Compound X] on a selected cell line.

Materials:

  • [Compound X] stock solution (e.g., 10 mM in DMSO)

  • Selected adherent cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of [Compound X] in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest [Compound X] concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes how to quantify apoptosis induced by [Compound X].

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with [Compound X] at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for [Compound X]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates CompoundX [Compound X] CompoundX->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Inhibitor Inhibitory Protein Kinase2->Inhibitor Inhibits TF Transcription Factor Kinase2->TF Gene Target Gene (e.g., Apoptosis-related) TF->Gene Promotes Transcription G start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with [Compound X] (Serial Dilutions) seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform MTT Assay incubate->assay read Read Absorbance (570 nm) assay->read analyze Analyze Data: Calculate IC₅₀ read->analyze end End: Results analyze->end

Vaginidiol: In-Vivo Application Notes and Protocols Not Available Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

There is currently no scientific literature or publicly available data on a compound named "Vaginidiol." As a result, providing detailed application notes, protocols, and dosage for in-vivo animal studies is not possible. The generation of such materials without a foundation in scientific research would be speculative, unethical, and potentially unsafe.

For researchers, scientists, and drug development professionals, the safe and ethical conduct of in-vivo studies relies on established data, including but not limited to:

  • Physicochemical Properties: Understanding the compound's solubility, stability, and other characteristics is crucial for proper formulation and administration.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Data on absorption, distribution, metabolism, excretion, and the dose-response relationship are essential for determining appropriate dosage regimens.

  • Toxicology: Pre-clinical safety data is required to establish a safe starting dose and to understand potential adverse effects.

  • Mechanism of Action: Knowledge of the compound's biological target and signaling pathways informs the design of efficacy studies.

Without this fundamental information for "this compound," any proposed dosage or experimental protocol would be arbitrary and lack the scientific validity necessary for conducting responsible animal research.

General Guidance for In-Vivo Animal Studies

For legitimate research compounds, the development of in-vivo study protocols should adhere to established guidelines and ethical principles. Key considerations include:

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) depends on the compound's properties and the experimental goals.

  • Dose Selection: Initial doses are often determined from in-vitro data and allometric scaling from studies in other species. Dose-ranging studies are typically conducted to identify a safe and efficacious dose range.

  • Animal Model: The selection of an appropriate animal model is critical and should be based on the scientific question being investigated.

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare, such as those from the NIH Office of Animal Care and Use (OACU).

Visualization of a Generic Drug Development Workflow

The following diagram illustrates a generalized workflow for preclinical in-vivo studies, which would be applicable to any new chemical entity after sufficient initial data has been gathered.

G cluster_0 Pre-clinical In-Vivo Workflow A Compound Synthesis & In-Vitro Screening B Pharmacokinetic (PK) & Toxicological Profiling A->B Lead Compound(s) Identified C Dose Range Finding Studies B->C Safety & Exposure Data D Efficacy Studies in Animal Models C->D Establish Tolerated Dose Range E Data Analysis & Candidate Selection D->E Efficacy Data

Generalized preclinical in-vivo experimental workflow.

Application Notes & Protocols for the Quantification of Vaginidiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vaginidiol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants, including species from the Heracleum and Angelica genera.[1][2] As a bioactive secondary metabolite, the accurate quantification of this compound in plant extracts, formulations, and biological matrices is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methods described are based on established analytical strategies for the quantification of structurally similar coumarin compounds.[3][4][5][6]

Method 1: Quantification of this compound in Plant Extracts by HPLC-UV

This method is suitable for the quantification of this compound in various plant extracts and herbal preparations where concentrations are expected to be relatively high.

Application Note:

High-Performance Liquid Chromatography coupled with a UV detector is a robust and widely accessible technique for the analysis of furanocoumarins like this compound.[3][4][7][8] The method relies on the separation of this compound from other matrix components on a reversed-phase C18 column, followed by detection based on its ultraviolet absorbance. This approach offers good linearity and reproducibility for quality control and content uniformity testing of plant-derived materials.

Workflow Diagram: HPLC-UV Analysis

General Workflow for this compound Quantification by HPLC-UV cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plant Material (e.g., Heracleum sp.) s2 Drying & Grinding s1->s2 s3 Solvent Extraction (e.g., Maceration, Sonication) s2->s3 s4 Filtration / Centrifugation s3->s4 s5 Final Extract s4->s5 a1 HPLC Injection s5->a1 a2 C18 Column Separation a1->a2 a3 UV Detection a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3 d4 Final Concentration Report d3->d4

Caption: Workflow for this compound analysis in plant material.

Experimental Protocol: HPLC-UV

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • From the stock solution, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation (Plant Extract):

    • Weigh 1.0 g of dried, powdered plant material.

    • Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes.[7]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60, v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for optimal absorbance between 250-350 nm; a wavelength around 274 nm or 310 nm is often effective for coumarins.[7]

    • Injection Volume: 20 µL.[7]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area from the calibration curve.

    • Calculate the final concentration in the original plant material (mg/g).

Method 2: Quantification of this compound in Biological Samples by LC-MS/MS

This method provides high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic studies.

Application Note:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its superior sensitivity and specificity.[5][9] The technique involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM). MRM monitors a specific precursor-to-product ion transition for the analyte, minimizing interferences from the biological matrix and allowing for precise quantification at very low concentrations (ng/mL or pg/mL).[5]

Workflow Diagram: LC-MS/MS Analysis

General Workflow for this compound Quantification by LC-MS/MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma, Urine) s2 Add Internal Standard s1->s2 s3 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s2->s3 s4 Evaporation & Reconstitution s3->s4 s5 Final Sample s4->s5 a1 UPLC/HPLC Injection s5->a1 a2 C18 Column Separation a1->a2 a3 Mass Spectrometry (ESI+, MRM Mode) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3 d4 Final Concentration Report d3->d4

Caption: Workflow for this compound bioanalysis.

Experimental Protocol: LC-MS/MS

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and a suitable internal standard (IS), such as Bergapten or another structurally similar coumarin, in methanol.[5]

    • Calibration Standards: Prepare calibration standards in blank plasma ranging from 1 ng/mL to 2000 ng/mL.

    • Sample Preparation: To 100 µL of plasma sample (or standard), add 10 µL of IS working solution (e.g., 100 ng/mL).

    • Extraction: Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 14,000 rpm for 10 minutes.[5]

    • Evaporation & Reconstitution: Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[5]

  • LC-MS/MS Conditions:

    • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-15 µL.[5]

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical): this compound has a molecular weight of 262.26 g/mol .[1] A potential precursor ion [M+H]+ would be m/z 263.2. Product ions would need to be determined by direct infusion of a standard solution. A plausible fragmentation could involve the loss of water or the propanol group. For an internal standard like Bergapten, the transition is m/z 217.2 → 202.2.[5]

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Summary of Method Validation Parameters

The following table summarizes typical validation parameters achieved for the quantification of coumarin compounds using the described analytical techniques. These values serve as a benchmark for the expected performance of a validated this compound assay.

ParameterHPLC-UV (Plant Matrix)LC-MS/MS (Biological Matrix)
Linearity Range 1 - 100 µg/mL1 - 2000 ng/mL
Correlation Coeff. (r²) > 0.995> 0.996[5]
Limit of Detection (LOD) ~100-500 ng/mL~1-2 ng/mL
Limit of Quantification (LOQ) ~0.5-1.0 µg/mL~4 ng/mL[5]
Accuracy (% Recovery) 95 - 105%91 - 106%[5]
Precision (% RSD) < 5%< 8%[5]
Sample Volume ~1 g plant material50 - 100 µL plasma[5]

References

Application Notes and Protocols: Vaginidiol for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Vaginidiol is a natural furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Furanocoumarins are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[2] The structural characteristics of this compound, with its C14H14O5 molecular formula, suggest potential interactions with various biological targets, making it a compound of interest for drug discovery and development.[3] High-throughput screening (HTS) provides an efficient platform for testing large numbers of compounds to identify potential modulators of specific biological pathways.[4] These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening assay designed to identify inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cellular responses.

Principle of the Assay

This protocol describes a cell-based high-throughput screening assay to identify and characterize inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The assay utilizes a stable cell line expressing a reporter gene (e.g., Luciferase) under the transcriptional control of an NF-κB response element. In the presence of an activator, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of the reporter gene. The inhibitory potential of this compound and other test compounds is quantified by measuring the reduction in reporter gene activity.

Materials and Reagents

  • Cell Line: HEK293/NF-κB-luc (or equivalent cell line with an NF-κB reporter system)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418).

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Positive Control (Inhibitor): Known NF-κB inhibitor (e.g., Bay 11-7082)

  • Inducer: Recombinant Human TNF-α

  • Assay Plates: 384-well white, clear-bottom tissue culture-treated plates

  • Reagents for Luciferase Assay: Luciferase assay substrate and buffer (e.g., ONE-Glo™ Luciferase Assay System)

  • Instrumentation: Automated liquid handler, multi-well plate reader with luminescence detection capability.

Experimental Protocols

Cell Preparation and Seeding
  • Culture HEK293/NF-κB-luc cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh cell culture medium at a density of 1 x 10^6 cells/mL.

  • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Compound Addition
  • Prepare a serial dilution of this compound and the positive control (Bay 11-7082) in DMSO. A typical concentration range for screening would be from 100 µM to 0.1 µM.

  • Using a liquid handler with pin-tool or acoustic dispensing capabilities, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

  • Include wells with DMSO only as a negative control (vehicle control).

Induction and Incubation
  • Prepare a solution of TNF-α in cell culture medium at a concentration that induces a robust NF-κB response (e.g., 20 ng/mL). The optimal concentration should be determined empirically.

  • Add 5 µL of the TNF-α solution to all wells except for the un-induced control wells.

  • Incubate the assay plate at 37°C in a 5% CO2 incubator for 6-8 hours.

Luminescence Reading
  • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

  • Add 25 µL of the luciferase assay reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence intensity of each well using a multi-well plate reader.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in the NF-κB inhibition assay.

CompoundIC50 (µM)Maximum Inhibition (%)
This compound12.595.2
Bay 11-70822.898.5

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[5]

Visualizations

NF-κB Signaling Pathway

The following diagram illustrates the simplified NF-κB signaling pathway targeted in this assay.

Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.

High-Throughput Screening Workflow

The diagram below outlines the major steps in the high-throughput screening workflow for identifying NF-κB inhibitors.

HTS_Workflow start Start cell_seeding Seed HEK293/NF-κB-luc cells in 384-well plates start->cell_seeding incubation1 Incubate 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_addition Add this compound and control compounds incubation1->compound_addition inducer_addition Add TNF-α to induce NF-κB activation compound_addition->inducer_addition incubation2 Incubate 6-8h (37°C, 5% CO2) inducer_addition->incubation2 reagent_addition Add Luciferase assay reagent incubation2->reagent_addition incubation3 Incubate 10 min (Room Temperature) reagent_addition->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound HTS assay.

Conclusion

The described high-throughput screening assay provides a robust and efficient method for identifying and characterizing inhibitors of the NF-κB signaling pathway. This compound, as a member of the furanocoumarin class, demonstrates potential as a modulator of this pathway. This protocol can be adapted for screening larger compound libraries and for further elucidating the mechanism of action of identified hits. The use of automated liquid handling and sensitive detection methods ensures the high quality and reproducibility of the screening data.[4]

References

Vaginidiol as a Tool Compound in Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginidiol is a naturally occurring furanocoumarin, a class of organic compounds produced by various plants, including those from the Heracleum genus. While direct and extensive pharmacological data on this compound is limited, its structural similarity to other well-studied furanocoumarins and pyranocoumarins, such as angelicin and columbianetin, suggests its potential as a valuable tool compound in pharmacological research. Tool compounds are essential for target validation and for dissecting cellular signaling pathways. This document provides an overview of the potential applications of this compound based on the activities of related compounds and detailed protocols for its investigation.

Furanocoumarins are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. They often exert their effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and by interacting with enzymes like cytochrome P450.

Potential Pharmacological Applications

Based on the known activities of structurally related furanocoumarins, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Research: As a potential modulator of inflammatory pathways.

  • Neuropharmacology: For studying neuroprotective mechanisms and pathways.

  • Oncology: As a potential anticancer agent, worthy of investigation against various cancer cell lines.

  • Drug Metabolism Studies: As a potential inhibitor of cytochrome P450 enzymes.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀) for this compound in the public domain. However, data from structurally similar angular furanocoumarins can provide a starting point for estimating its potential potency.

Table 1: Bioactivity of Structurally Similar Furanocoumarins

CompoundBiological ActivityTarget/AssayIC₅₀/EC₅₀Reference Compound(s)
AngelicinAntiviral (γ-herpesvirus lytic replication)RTA gene expression28.95 μMN/A[1][2]
AngelicinAnti-inflammatoryNF-κB and MAPK signalingNot specifiedN/A[1][2]
PyranocoumarinsAnti-inflammatoryNitric oxide (NO) production in LPS-stimulated macrophagesNot specifiedN/A
Coumarin DerivativesNeuroprotectionTRKB-CREB-BDNF pathway activationNot specifiedN/A

Experimental Protocols

The following protocols are adapted from established methods used for characterizing furanocoumarins and related compounds and can be applied to investigate the bioactivity of this compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay: Add 50 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value of this compound.

Neuroprotective Activity: Assay in a Neuronal Cell Line

This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegeneration.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% penicillin-streptomycin. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

  • Cell Seeding: Seed the differentiated cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Neurotoxin Challenge: After pre-treatment, expose the cells to a neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC₅₀ value of this compound for its neuroprotective effect.

Signaling Pathway and Workflow Diagrams

To visualize the potential mechanisms of action and experimental workflows, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 This compound Intervention cluster_3 Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk mapk MAPK (p38, JNK, ERK) traf6->mapk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines no Nitric Oxide (NO) nfkb->no mapk->cytokines This compound This compound This compound->ikk Inhibition This compound->mapk Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G start Start culture Culture & Differentiate SH-SY5Y Cells start->culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with this compound (various concentrations) seed->pretreat neurotoxin Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA) pretreat->neurotoxin mtt Assess Cell Viability (MTT Assay) neurotoxin->mtt analyze Analyze Data & Determine EC₅₀ mtt->analyze end End analyze->end

Caption: Experimental workflow for neuroprotection assay.

Conclusion

This compound, as a furanocoumarin, holds significant promise as a tool compound for pharmacological research. While direct experimental data is currently sparse, the established activities of structurally related compounds provide a strong rationale for investigating its potential anti-inflammatory, neuroprotective, and anticancer properties. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the pharmacological profile of this compound and to elucidate its mechanisms of action, thereby contributing to the development of new therapeutic strategies.

References

Disclaimer: Information Provided is for a Hypothetical Compound

Author: BenchChem Technical Support Team. Date: December 2025

The compound "Vaginidiol" is not found in the current scientific literature and is presumed to be a hypothetical substance for the purpose of this response. Therefore, the following application notes, protocols, and data are provided as a generalized guide for the in-vivo delivery of a novel, hypothetical hydrophobic compound. All quantitative data and signaling pathways are illustrative examples based on common practices for in-vivo research with new chemical entities and are not based on experimental data for "this compound." Researchers should determine the specific properties of their compound of interest and conduct appropriate safety and feasibility studies before proceeding with any in-vivo experiments.

Application Notes for In-Vivo Delivery of a Novel Hydrophobic Compound

The successful in-vivo delivery of a novel hydrophobic compound, herein referred to as "Hypothetical this compound," is contingent on the careful selection of an appropriate administration route and a suitable vehicle for solubilization. The primary objective is to achieve optimal bioavailability and exposure in the target tissue while minimizing vehicle-related toxicity.[1]

1. Vehicle Selection:

The choice of vehicle is critical for dissolving or suspending hydrophobic compounds for in-vivo administration.[1][2] Common vehicles and formulation strategies include:

  • Aqueous Solutions: While challenging for hydrophobic compounds, co-solvents or solubilizing agents can sometimes be used. Saline (0.9% NaCl) and Phosphate-Buffered Saline (PBS) are often used for intravenous or intraperitoneal injections due to their isotonic nature.[2]

  • Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are common organic solvents used to dissolve lipophilic drugs.[2] However, their use must be carefully controlled due to potential toxicity at higher concentrations.[2] A combination of solvents is often employed to improve solubility and reduce toxicity.[3]

  • Oil-Based Vehicles: For highly lipophilic compounds, oils such as corn oil, olive oil, or sesame oil can be used for oral or intraperitoneal administration.[2]

  • Nanoparticle Formulations: Encapsulating hydrophobic drugs into polymeric nanoparticles can improve solubility, absorption, and drug loading capacity.[4] This can be achieved through methods like nanoprecipitation or solvent evaporation.[4]

  • Micelles and Liposomes: Amphiphilic diblock copolymers can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions for intravenous delivery.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can be used to create hydrophobic ionic drug-polymer complexes that provide sustained release.[5]

A vehicle-only control group should always be included in the study design to account for any effects of the vehicle itself.[2]

2. Route of Administration:

The choice of administration route depends on the desired pharmacokinetic profile, the properties of the compound, and the experimental model.

  • Intravenous (IV): Provides 100% bioavailability and rapid systemic exposure. This route is suitable for compounds that are soluble in aqueous-based vehicles.

  • Intraperitoneal (IP): Offers a large surface area for absorption, leading to relatively rapid systemic exposure. It is a common route for preclinical studies.

  • Oral Gavage (PO): A convenient route for administration, but bioavailability can be affected by first-pass metabolism in the liver.

  • Subcutaneous (SC): Generally provides slower and more sustained absorption compared to IV or IP routes.

Experimental Protocols (Generalized)

The following are generalized protocols for the in-vivo administration of a hypothetical hydrophobic compound in a murine model. The specific dosages, volumes, and vehicle compositions must be optimized for the actual compound being tested.

Protocol 1: Intravenous (IV) Tail Vein Injection

Objective: To achieve rapid and complete systemic exposure of the test compound.[6]

Materials:

  • Test compound formulated in a sterile, isotonic vehicle (e.g., saline, PBS, or a co-solvent system like DMSO/PEG/saline).[2][6]

  • Syringes with 27-30 gauge needles.[6]

  • Mouse restrainer.[6]

  • Heat lamp (optional, for vasodilation).[6]

Procedure:

  • Prepare the test compound solution at the desired concentration. Ensure the solution is clear and free of particulates.[6]

  • Accurately weigh the animal to determine the correct injection volume.

  • Place the mouse in a suitable restrainer, allowing access to the tail.[6]

  • If necessary, warm the tail using a heat lamp to induce vasodilation of the lateral tail veins.[6]

  • Disinfect the injection site with an alcohol swab.

  • Position the needle, bevel up, parallel to the vein and insert it into the lumen.

  • Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.[6]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[6]

  • Return the animal to its cage and monitor for any adverse reactions.[6]

Protocol 2: Intraperitoneal (IP) Injection

Objective: To administer a substance into the peritoneal cavity for systemic absorption.[6]

Materials:

  • Test compound formulation.[6]

  • Syringes with 25-27 gauge needles.[6]

Procedure:

  • Prepare the test compound solution.

  • Weigh the animal to calculate the required dose volume.

  • Securely hold the mouse by the scruff of the neck and tilt it head-down to allow the abdominal organs to shift cranially.[6]

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[6]

  • Aspirate to ensure no fluid or air is drawn into the syringe, indicating correct placement.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 3: Oral Gavage (PO)

Objective: To deliver a precise dose of a substance directly into the stomach.[6]

Materials:

  • Test compound formulation.[6]

  • Oral gavage needle (flexible or rigid, with a ball tip).[6]

  • Syringe.[6]

Procedure:

  • Prepare the formulation and calculate the dose volume based on the animal's weight.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[6]

  • Insert the gavage needle into the side of the mouth, advancing it along the esophagus towards the stomach. Do not force the needle.[6]

  • Administer the formulation.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any adverse effects.

Quantitative Data Tables (Illustrative Examples)

Table 1: Example Vehicle Compositions for Hydrophobic Compounds

Vehicle CompositionRoute of AdministrationNotes
5-10% DMSO in Saline or PBSIV, IPDMSO concentration should be minimized to reduce toxicity.[2]
20% N,N-Dimethylacetamide / 40% Propylene glycol / 40% Polyethylene Glycol (PEG-400)IV (slow infusion)A novel vehicle designed for poorly soluble compounds in preclinical screening.[7]
50% DMSO / 40% PEG300 / 10% EthanolPOShown to improve the solubility of Auranofin for oral administration in mice.[3]
Corn Oil or Sesame OilPO, IPSuitable for highly lipophilic drugs.[2]
0.5% Carboxymethylcellulose (CMC) in waterPO, IPForms a suspension for compounds that are not fully soluble.

Table 2: Recommended Maximum Injection Volumes in Mice

Route of AdministrationMaximum Volume (mL/kg)
Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)10
Oral (PO)10
Note: These are general guidelines and may vary based on institutional policies and specific experimental conditions.

Visualizations (Hypothetical Examples)

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase compound Hypothetical This compound vehicle Vehicle Selection (e.g., DMSO/PEG) compound->vehicle formulation Formulation Preparation vehicle->formulation animal_model Animal Model (e.g., Mice) formulation->animal_model route Route of Admin. (IV, IP, PO, SC) animal_model->route dosing Dosing route->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd tissue Tissue Collection & Analysis dosing->tissue data Data Interpretation pk_pd->data tissue->data

Caption: Generalized workflow for in-vivo studies of a novel compound.

hypothetical_signaling_pathway This compound Hypothetical This compound Receptor Cell Surface Receptor This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene Target Gene Expression TranscriptionFactor->Gene Regulates Nucleus->Gene Response Cellular Response Gene->Response

Caption: A hypothetical signaling pathway for an illustrative compound.

References

Application Notes: BODIPY™ FL in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a fluorescent probe named "Vaginidiol" did not yield any specific results in the context of fluorescence microscopy. Therefore, these application notes have been generated using BODIPY™ FL as a representative, versatile, and widely-used fluorescent dye to illustrate the requested data presentation, protocols, and visualizations.

Introduction to BODIPY™ FL

BODIPY™ (boron-dipyrromethene) dyes are a class of fluorescent probes renowned for their exceptional photophysical properties.[1] Key characteristics include high fluorescence quantum yields that are often insensitive to the polarity of their environment, high molar extinction coefficients, sharp and narrow absorption and emission peaks, and excellent photostability compared to traditional fluorophores like fluorescein.[2][3][4][5]

BODIPY™ FL is a flagship dye in this class, exhibiting bright, green fluorescence.[6][7] Its spectral properties are similar to fluorescein (FITC) and Alexa Fluor™ 488, making it compatible with common filter sets. Due to its unique hydrophobic nature, it is an excellent tool for staining lipids, membranes, and other lipophilic structures.[7][8] The versatility of BODIPY™ FL extends to its use in conjugates for labeling proteins, peptides, nucleic acids, and drug molecules, enabling a wide array of applications in live-cell imaging, flow cytometry, and high-throughput screening.[1][4][6]

Data Presentation: Photophysical Properties

The quantitative photophysical properties of BODIPY™ FL are summarized below. These characteristics make it a robust and bright fluorophore for various microscopy applications.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex) ~503 - 505 nm[1][7]
Maximum Emission Wavelength (λem) ~509 - 513 nm[1][6][7]
Molar Extinction Coefficient (ε) >80,000 - 92,000 cm⁻¹M⁻¹[1][2][6]
Fluorescence Quantum Yield (Φf) ≥ 0.9 (often approaching 1.0)[1][2][6]
Excited-State Lifetime (τ) ~5 nanoseconds or longer[8]
Stokes Shift ~6 - 10 nm
Appearance Orange solid[6]
Solubility Soluble in DMSO, DMF, Methanol[1][6]

Applications in Fluorescence Microscopy

BODIPY™ FL is a multipurpose dye used across various research and development areas.

  • Live-Cell Imaging : The dye's high photostability and cell permeability make it ideal for real-time imaging of dynamic cellular processes with minimal phototoxicity.[1][4]

  • Lipid and Membrane Dynamics : As a lipophilic dye, BODIPY™ FL and its fatty acid conjugates (e.g., BODIPY™ FL C16) are extensively used to stain cellular membranes and quantify neutral lipid droplets, providing insights into lipid metabolism and storage.[1][8]

  • Organelle Staining : While it distributes in the cytoplasm, BODIPY™ FL conjugates can be targeted to specific organelles like the endoplasmic reticulum and mitochondria, excluding the nucleus.

  • Drug Discovery and Development : Its stable fluorescence is leveraged in high-throughput screening (HTS) and drug discovery. For instance, it has been used to develop high-affinity fluorescent probes for nuclear receptors like the pregnane X receptor (PXR), enabling robust binding assays (e.g., TR-FRET) to screen for potential drug interactions.

  • Biomolecule Labeling and Tracking : Reactive forms of BODIPY™ FL are widely used to label proteins, antibodies, and peptides to visualize their localization, trafficking, and interactions within cells.[6]

Experimental Protocols & Workflows

Below are standardized protocols for using BODIPY™ FL for staining live and fixed cells. Concentrations and incubation times may require optimization depending on the cell type and experimental goals.

Protocol 1: General Live-Cell Staining

This protocol is suitable for visualizing cytoplasmic structures and overall cell morphology in living cells.

Materials:

  • BODIPY™ FL stock solution (e.g., 1-10 mM in anhydrous DMSO)

  • Live-cell imaging medium or Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Staining Solution: Dilute the BODIPY™ FL stock solution in pre-warmed (37°C) imaging medium or PBS to a final working concentration of 0.1–2 µM.[1] Vortex briefly to ensure complete mixing.

  • Cell Preparation: Remove the culture medium from the cells.

  • Staining: Add the staining solution to the cells and incubate for 15–30 minutes at 37°C, protected from light.[1]

  • Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium or PBS to remove excess dye and reduce background fluorescence.[1]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~515 nm).

Live_Cell_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Analysis start Seed Cells on Coverslips/Dishes prep_dye Prepare BODIPY FL Working Solution (0.1-2 µM) stain_cells Incubate Cells with Dye (15-30 min, 37°C) prep_dye->stain_cells wash_cells Wash Cells 2-3x with Warm Medium/PBS stain_cells->wash_cells image Image on Fluorescence Microscope wash_cells->image

Caption: Experimental workflow for live-cell imaging with BODIPY™ FL.

Protocol 2: Staining of Fixed Cells

This protocol is for visualizing cellular structures in fixed samples. Fixation preserves the cellular architecture for more detailed analysis.

Materials:

  • BODIPY™ FL stock solution (1-10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (e.g., with DAPI for nuclear counterstain)

  • Cells cultured on coverslips

Procedure:

  • Fixation: Fix cells by incubating with 4% PFA for 15 minutes at room temperature.[1]

  • Washing: Wash the cells thoroughly 2-3 times with PBS to remove the fixative.[1]

  • Prepare Staining Solution: Dilute the BODIPY™ FL stock solution in PBS to a final working concentration of 0.5–5 µM.[1]

  • Staining: Add the staining solution and incubate for 20–60 minutes at room temperature in the dark.[1]

  • Final Washes: Wash the cells 2-3 times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Fixed_Cell_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Analysis start Seed & Culture Cells on Coverslips fix Fix with 4% PFA (15 min, RT) start->fix wash1 Wash 3x with PBS fix->wash1 stain_cells Stain with BODIPY FL (20-60 min, RT) wash1->stain_cells wash2 Wash 3x with PBS stain_cells->wash2 mount Mount Coverslip on Slide wash2->mount image Image on Fluorescence Microscope mount->image

Caption: Experimental workflow for fixed-cell imaging with BODIPY™ FL.

Visualization of Biological Pathways

BODIPY™ FL-conjugated fatty acids are valuable tools for investigating lipid metabolism, which involves complex signaling pathways crucial in both normal physiology and diseases like cancer. The diagram below illustrates a simplified pathway for fatty acid uptake and its subsequent metabolic fate, a process that can be visualized using probes like BODIPY™ FL C16.

Fatty_Acid_Signaling cluster_outside Extracellular Space cluster_inside Intracellular Space cluster_fate Metabolic Fate bodipy_fa BODIPY-Fatty Acid fatp Fatty Acid Transport Protein (FATP) bodipy_fa->fatp Uptake acyl_coa BODIPY-Fatty Acyl-CoA fatp->acyl_coa energy β-Oxidation (Energy Production) acyl_coa->energy storage Triglyceride Synthesis (Lipid Droplet Storage) acyl_coa->storage membrane Membrane Synthesis acyl_coa->membrane

Caption: Simplified pathway of fatty acid uptake and metabolism.

References

Application Notes and Protocols for Vaginidiol in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Vaginidiol" reveal it as a naturally occurring furanocoumarin found in plants such as Heracleum persicum and Heracleum yungningense.[1] While its chemical structure is documented, comprehensive data on its specific protein binding targets and associated signaling pathways are not widely available in public literature. The following application notes and protocols are presented as a detailed, illustrative guide for researchers investigating the protein binding characteristics of a novel or sparsely characterized small molecule like this compound. The specific protein target, "Kinase-X," and the corresponding data are hypothetical and serve to provide a realistic framework for experimental design and data presentation.

I. Application Notes

1. Introduction

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[2] Its molecular formula is C14H14O5.[1][2][3][4] Furanocoumarins are known to exhibit a range of biological activities, often through direct interaction with proteins. Understanding the specific protein binding profile of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. These notes provide a framework for characterizing the binding of this compound to a target protein using common in vitro assay techniques.[5][6]

For the purpose of this guide, we will consider a hypothetical scenario where this compound is investigated as a potential inhibitor of "Kinase-X," a protein implicated in a disease-relevant signaling pathway. Protein binding assays are essential for confirming direct interaction, determining binding affinity (Kd), and quantifying inhibitory potency (IC50).[5][7]

2. Principle of Protein Binding Assays

Protein binding assays are fundamental tools in pharmacology and drug discovery.[5] They are used to measure the interaction between a ligand (e.g., this compound) and a protein target (e.g., Kinase-X). These assays can be broadly categorized as direct or competitive.[5][8]

  • Direct Binding Assays: Measure the direct interaction between the ligand and the protein. The amount of bound complex is quantified, and from this, the equilibrium dissociation constant (Kd) can be determined. A lower Kd value signifies a stronger binding affinity.

  • Competitive Binding Assays: Measure the ability of a test compound (this compound) to displace a known, labeled ligand from the target protein.[8] This format is particularly useful for high-throughput screening and determining the half-maximal inhibitory concentration (IC50).[9]

Commonly used techniques that will be detailed in the protocols include Surface Plasmon Resonance (SPR) for direct, real-time binding analysis and Fluorescence Polarization (FP) for a competitive, solution-based assay.[9]

3. Hypothetical Data Presentation

The following table summarizes hypothetical binding data for this compound against the target protein, Kinase-X, and a non-target control, Kinase-Y. This format allows for a clear and concise presentation of quantitative results.

CompoundTarget ProteinAssay TypeKd (nM)IC50 (nM)
This compoundKinase-XSPR125 ± 15-
This compoundKinase-XFP-250 ± 30
This compoundKinase-YSPR> 10,000-
Control InhibitorKinase-XFP-25 ± 5

Kd (Dissociation Constant) represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. IC50 (Half-maximal Inhibitory Concentration) represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

II. Visualization of Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates This compound This compound This compound->KinaseX Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.

G start Start: Prepare Reagents prep_protein Prepare & Purify Target Protein (Kinase-X) start->prep_protein prep_compound Prepare this compound Serial Dilutions start->prep_compound immobilize Immobilize Protein on SPR Sensor Chip prep_protein->immobilize inject Inject this compound over Sensor Surface prep_compound->inject immobilize->inject measure Measure Binding (Response Units) inject->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (Calculate Kd) regenerate->analyze All Concentrations Done end End analyze->end

Caption: Experimental workflow for a Surface Plasmon Resonance (SPR) assay.

G cluster_0 No Inhibitor cluster_1 With this compound Protein_A Kinase-X Complex_A Protein-Tracer Complex (High Polarization) Protein_A->Complex_A Tracer_A Fluorescent Tracer Tracer_A->Complex_A Complex_B Protein-Vaginidiol Complex Protein_B Kinase-X Protein_B->Complex_B Tracer_B Free Fluorescent Tracer (Low Polarization) This compound This compound This compound->Complex_B

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

III. Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of this compound to Kinase-X.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Purified Kinase-X protein (>95% purity)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject Kinase-X (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~2000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., 0 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM). Ensure the final DMSO concentration is constant across all samples and does not exceed 1%.

    • Inject the this compound dilutions sequentially over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase (e.g., 300 seconds) with running buffer.

    • Between each this compound injection, regenerate the sensor surface by injecting the regeneration solution (e.g., 30-second pulse).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The software will calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 2: Fluorescence Polarization (FP) for Competitive Binding Assay

Objective: To determine the inhibitory potency (IC50) of this compound by measuring its ability to displace a fluorescently labeled tracer from Kinase-X.

Materials:

  • Fluorescence plate reader capable of measuring FP

  • Low-volume, black, 384-well microplates

  • Purified Kinase-X protein

  • Fluorescently labeled tracer ligand known to bind Kinase-X

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

Methodology:

  • Reagent Preparation:

    • Determine the optimal concentration of Kinase-X and the fluorescent tracer. This is typically done by titrating the protein against a fixed concentration of the tracer to find a protein concentration that gives a stable, high polarization signal.

    • Prepare a 2X working solution of the Kinase-X/tracer complex in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution into assay buffer to create 2X working solutions. A typical 11-point, 3-fold serial dilution might start from 100 µM.

  • Assay Procedure:

    • Add 10 µL of each 2X this compound dilution to the wells of the 384-well plate.

    • Include control wells:

      • Minimum Polarization (Tracer only): 10 µL of assay buffer.

      • Maximum Polarization (No inhibitor): 10 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • Add 10 µL of the 2X Kinase-X/tracer complex to all wells. The final volume will be 20 µL.

    • Mix the plate gently (e.g., on a plate shaker for 1 minute).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using the plate reader.

    • Normalize the data using the minimum and maximum polarization controls.

    • Plot the normalized polarization values against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

References

Troubleshooting & Optimization

Vaginidiol Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vaginidiol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound.

This compound is a naturally occurring furanocoumarin found in plants such as Heracleum yungningense and Heracleum persicum[1]. Its chemical formula is C14H14O5, and it has a molar mass of 262.26 g/mol [1][2]. Like many natural products with complex structures, this compound presents solubility challenges that can impact experimental outcomes. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in aqueous buffers like PBS. What should I do?

A1: this compound has very low solubility in aqueous buffers. Direct dissolution in PBS is unlikely to be successful, especially at higher concentrations. It is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. Be sure to maintain a low final concentration of the organic solvent (typically ≤ 0.1%) to avoid artifacts in biological assays[3].

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from a highly soluble organic stock into a less favorable aqueous medium. Here are several strategies to prevent precipitation:

  • Add stock to buffer: Always add the DMSO stock to the aqueous buffer, not the other way around.

  • Rapid Mixing: Immediately and vigorously vortex or pipette the solution after adding the DMSO stock to ensure rapid and uniform dispersion[3].

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be cautious as prolonged heat can degrade some compounds[3].

  • Use of Surfactants: For in vitro assays without live cells, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility[4].

Q3: What is the maximum recommended stock concentration for this compound in DMSO?

A3: While the absolute maximum solubility in DMSO is high, it is practical to prepare a stock solution in the range of 10-20 mM. This concentration is typically sufficient for most cellular and biochemical assays and helps to minimize the final DMSO concentration in your working solution.

Q4: Can I use solvents other than DMSO for my this compound stock solution?

A4: Yes, other polar aprotic solvents can be used. Dimethylformamide (DMF) is a common alternative to DMSO[5]. The choice of solvent may depend on the specific requirements of your experiment. For example, some cell lines are more sensitive to DMSO than others.

Q5: How should I store my this compound stock solution?

A5: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound[3].

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues with this compound.

Problem 1: this compound powder will not dissolve in the initial solvent.
Possible Causes & Solutions
CauseSolution
Incorrect Solvent Choice This compound is a non-polar compound and requires a polar aprotic or non-polar organic solvent for initial dissolution. Water-based buffers are not suitable for creating stock solutions.
Insufficient Solvent Volume Ensure you are using a sufficient volume of solvent to achieve the desired concentration.
Low-Quality Solvent Use anhydrous, high-purity solvents. Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds.
Compound Aggregation Gentle warming (to 37°C) or brief sonication in a water bath sonicator can help break up aggregates and facilitate dissolution[3][4].
Problem 2: Precipitate forms after diluting the stock solution into aqueous media.
Possible Causes & Solutions
CauseSolution
Poor Mixing Technique Add the stock solution to the aqueous media while vortexing to ensure rapid dispersion[3].
Final Concentration Too High The final concentration of this compound in the aqueous solution may be above its solubility limit. Try performing serial dilutions to find the maximum achievable concentration without precipitation.
pH of the Aqueous Medium If your compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility[3].
Temperature Effects Some compounds are less soluble at lower temperatures. Ensure your aqueous medium is at the correct temperature for your experiment before adding the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 2.62 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (262.26 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 2.62 mg, you would need 1 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied[3].

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[3].

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare an intermediate dilution (e.g., 1 mM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the 1 mM DMSO intermediate to your pre-warmed (37°C) cell culture medium. To achieve a 10 µM final concentration, you would add 10 µL of the 1 mM stock to 990 µL of medium.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation[3].

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (in this example, 1%). If your experiment requires a lower DMSO concentration, a more dilute intermediate stock should be used.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventTypeSolubility (Approx.)Notes
WaterPolar Protic< 1 µMEssentially insoluble.
PBS (pH 7.4)Aqueous Buffer< 10 µMVery low solubility, not suitable for stock solutions[3].
DMSOPolar Aprotic> 50 mMRecommended for primary stock solutions.
DMFPolar Aprotic~20 mg/mLA suitable alternative to DMSO[6].
EthanolPolar ProticSparingly SolubleMay be used for some formulations, but lower solubility than DMSO.
MethanolPolar ProticSparingly SolubleSimilar to ethanol.
HexaneNon-PolarSolubleNot typically used for biological assays[7].
TolueneNon-PolarSolubleNot typically used for biological assays[8].

Visualizations

Signaling Pathway Diagram

This compound, as a flavonoid-like compound, may modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical interaction with the NF-κB signaling pathway, a key regulator of inflammation.

Vaginidiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Genes DNA->Genes Transcription

Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram

The following diagram outlines the logical steps for troubleshooting this compound solubility issues during the preparation of a working solution for a cell-based assay.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Prepare 10 mM this compound in DMSO dilute Dilute to final concentration in aqueous buffer start->dilute check_precipitate Precipitate Observed? dilute->check_precipitate success Proceed with Experiment check_precipitate->success No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes vortex 1. Ensure rapid vortexing during dilution troubleshoot->vortex warm 2. Warm aqueous buffer to 37°C vortex->warm lower_conc 3. Lower final concentration warm->lower_conc recheck_precipitate Precipitate Still Observed? lower_conc->recheck_precipitate recheck_precipitate->success No recheck_precipitate->troubleshoot Yes

Workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Vaginidiol Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vaginidiol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel compound currently under investigation for its potential therapeutic effects. While the precise mechanism of action is still being elucidated, preliminary studies suggest that this compound may modulate inflammatory pathways and cellular proliferation. Further research is required to fully understand its molecular targets.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: For initial screening assays, a starting concentration range of 1 µM to 50 µM is recommended.[1] However, the optimal concentration is highly dependent on the specific cell line and the assay being performed. It is crucial to conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your particular experimental setup.[2]

Q3: How should I dissolve this compound for use in cell culture?

A3: this compound has low aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must always be included in your experiments.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium - this compound concentration exceeds its solubility limit in the medium.- The final DMSO concentration is too low to maintain solubility.- Lower the final concentration of this compound in the medium.- Ensure the stock solution is adequately vortexed before dilution.- Prepare intermediate dilutions in serum-free medium before adding to cells.
High background signal in the assay - Non-specific binding of this compound or detection reagents.- Contamination of reagents or cell cultures.- Increase the number of wash steps after treatment.- Optimize the blocking step in your assay protocol.- Use sterile techniques and fresh reagents.[3]
Inconsistent or non-reproducible results - Variability in cell seeding density.- Pipetting errors.- Fluctuation in incubator temperature or CO2 levels.- Optimize and standardize cell seeding density for each experiment.[3]- Use calibrated pipettes and proper pipetting techniques.[3]- Regularly monitor and maintain incubator conditions.[3]
No observable effect of this compound - this compound concentration is too low.- The chosen cell line is not sensitive to this compound.- The incubation time is too short.- Perform a dose-response study with a wider concentration range.- Test this compound on a different, potentially more sensitive, cell line.- Optimize the treatment duration.
High cell death in control and treated groups - DMSO concentration is too high.- Cells are unhealthy or were handled improperly.- Ensure the final DMSO concentration is below 0.5%.[1]- Use healthy, log-phase cells and handle them gently during passaging and seeding.[4]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 2X working solution of this compound by diluting the DMSO stock solution in serum-free medium.[1]

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment:

    • Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells.[1]

    • Include vehicle control wells (containing the same final concentration of DMSO) and untreated control wells.[1]

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells prep_compound Prepare this compound Dilutions add_compound Add this compound to Cells prep_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Figure 1. Workflow for IC50 determination using an MTT assay.
Protocol 2: Western Blot Analysis of Target Protein Expression

This protocol describes how to assess the effect of this compound on the expression of a target protein.

  • Cell Treatment:

    • Treat cells with the desired concentrations of this compound for the appropriate duration.

    • Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli buffer and heat the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway

Preliminary evidence suggests that this compound may exert its effects through the modulation of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Receptor Growth Factor Receptor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Response Cellular Response (Survival, Proliferation) Downstream->Response

Figure 2. Proposed modulation of the PI3K/Akt pathway by this compound.

References

Technical Support Center: Prevention of Estradiol Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Vaginidiol" was not found in the scientific literature. This guide has been developed based on the strong likelihood that the intended compound is 17β-Estradiol (E2), a steroidal diol crucial in biological research and drug development. The principles and protocols outlined below are for 17β-Estradiol and are designed to help researchers minimize its degradation during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of Estradiol in experimental settings.

Problem / Observation Potential Cause Recommended Solution
Loss of biological activity in cell culture experiments over time. 1. Degradation in Aqueous Media: Estradiol is sparingly soluble and unstable in aqueous solutions for extended periods. It is not recommended to store aqueous solutions for more than one day[1][2].2. Adsorption to Plasticware: Steroids are known to adsorb to plastic surfaces, reducing the effective concentration in your media[3].1. Prepare fresh dilutions of Estradiol in your cell culture media for each experiment from a concentrated stock.2. Use glass tubes for storing stock solutions[3]. If plastic must be used for dilutions, consider pre-treating with a BSA solution to reduce non-specific binding.
Inconsistent results between experiments. 1. Stock Solution Degradation: Improper storage of stock solutions (e.g., at room temperature, exposure to light, repeated freeze-thaw cycles) can lead to degradation.2. Inaccurate Low-Concentration Aliquots: Pipetting errors with viscous solvents like DMSO or loss due to adsorption can lead to variability.1. Store stock solutions at -20°C in airtight, light-protected glass vials[3][4]. Aliquot into working volumes to avoid repeated freeze-thaw cycles[5].2. Perform serial dilutions to reach your final low concentration. For aqueous dilutions, use them immediately.
Precipitate forms when diluting stock solution into aqueous buffer/media. Low Aqueous Solubility: Estradiol has very low solubility in aqueous buffers[1][2]. The organic solvent from the stock solution is miscible, but the Estradiol itself is not soluble at the resulting concentration.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid cell toxicity[5].2. To maximize solubility, first dissolve Estradiol in DMSO and then dilute with the aqueous buffer of choice, ensuring rapid mixing[1][2].
Visible color change or degradation of powdered Estradiol. Oxidation/Contamination: Exposure to air, light, moisture, or incompatible chemicals (strong oxidizing agents) can cause degradation even in solid form[6][7].1. Store solid Estradiol in a tightly sealed container at -20°C, protected from light[1][5]. Using a desiccator or storing with a desiccant is also recommended[5][8].2. Avoid storing near strong oxidizing agents[6][7].

Frequently Asked Questions (FAQs)

Q1: How should I store powdered 17β-Estradiol for long-term use? A: For long-term storage, solid 17β-Estradiol should be kept in a tightly sealed container at -20°C, protected from light.[1][2] Under these conditions, it is stable for at least two to four years.[1][2] Storing with a desiccant is also recommended to prevent moisture absorption.[5][8]

Q2: What is the best solvent for making an Estradiol stock solution? A: Estradiol is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1][2] The choice of solvent may depend on your experimental model. For cell culture, DMSO is common, but the final concentration should be kept low (e.g., <0.1%) to avoid toxicity.[5] For animal studies, solutions in sterile oils like sesame oil are often used.[9][10]

Q3: How should I store my Estradiol stock solution? A: Store stock solutions in glass vials at -20°C.[3] It is best to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Stock solutions in ethanol or DMSO stored this way are stable for several months.[3]

Q4: Can I store Estradiol diluted in my cell culture medium or PBS? A: It is not recommended to store aqueous solutions of Estradiol for more than one day.[1][2] The compound has low stability and solubility in aqueous buffers and is prone to adsorption onto plastic surfaces.[3][11] Always prepare fresh dilutions for your experiments from a concentrated stock.

Q5: What are the main degradation pathways for Estradiol? A: The primary degradation pathway in experimental settings is oxidation, particularly the conversion of the 17β-hydroxyl group to a ketone, forming estrone.[11] Other pathways include hydroxylation at various positions on the steroid ring structure.[12][13] These processes can be accelerated by exposure to light, heat, oxygen, and certain metal ions.

Data Presentation: Solubility and Storage

Table 1: Solubility of 17β-Estradiol

Solvent Solubility Reference
DMSO ≥ 20 mg/mL [1]
Dimethylformamide (DMF) ≥ 20 mg/mL [1]
Ethanol ~2.5 mg/mL [1][2]

| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |[1][2] |

Table 2: Recommended Storage Conditions

Form Solvent/Matrix Temperature Duration Key Considerations Reference
Crystalline Solid N/A -20°C ≥ 4 years Protect from light, store with desiccant. [2]
Stock Solution Ethanol or DMSO -20°C Several months Use glass vials, aliquot to avoid freeze-thaw. [3][5]
Aqueous Dilution Buffer or Media 2-8°C ≤ 1 day Prepare fresh before use; subject to adsorption. [1][2]

| Oil Solution | Sesame or Corn Oil | Room Temperature | Per protocol | Protect from light. |[10][14] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Estradiol Stock Solution in DMSO

Materials:

  • 17β-Estradiol powder (MW: 272.4 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Sterile serological pipettes or micropipettes

Procedure:

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15]

  • Weighing: Accurately weigh out 2.72 mg of 17β-Estradiol powder and transfer it to the sterile amber glass vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex or sonicate gently until the powder is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

    • Aliquot the stock solution into smaller, single-use volumes in sterile glass vials to minimize freeze-thaw cycles.

    • Store the main stock and aliquots at -20°C, protected from light.[5]

Protocol 2: Preparation of Working Dilutions in Cell Culture Media

Materials:

  • 10 mM Estradiol stock solution in DMSO

  • Sterile cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM Estradiol stock solution at room temperature.

  • Intermediate Dilution (e.g., to 10 µM):

    • Pipette 999 µL of cell culture medium into a sterile tube.

    • Add 1 µL of the 10 mM stock solution to the medium.

    • Vortex immediately and thoroughly to prevent precipitation. This creates a 1:1000 dilution, resulting in a 10 µM intermediate solution. The final DMSO concentration is 0.1%.

  • Final Dilution (e.g., to 10 nM):

    • Pipette 999 µL of cell culture medium into a new sterile tube.

    • Add 1 µL of the 10 µM intermediate solution.

    • Vortex immediately. This creates another 1:1000 dilution, resulting in a final concentration of 10 nM.

  • Use Immediately: Use this freshly prepared working solution for your experiment without delay. Do not store diluted aqueous solutions.[1]

Visualizations

G cluster_factors Accelerating Factors E2 17β-Estradiol (Active) Estrone Estrone (Less Active) E2->Estrone Oxidation (Reversible in vivo) Hydroxy_E2 Hydroxylated Metabolites (e.g., 2-OH-E2, 4-OH-E2) E2->Hydroxy_E2 Hydroxylation (CYP450) Further_Products Further Degradation Products Estrone->Further_Products Metabolism Hydroxy_E2->Further_Products Metabolism Light Light Light->E2 Heat Heat Heat->E2 Oxygen Oxygen / Air Oxygen->E2 Oxidants Oxidizing Agents Oxidants->E2 G start Start: Obtain Solid Estradiol weigh 1. Weigh Solid E2 in Fume Hood start->weigh dissolve 2. Dissolve in Anhydrous DMSO or Ethanol weigh->dissolve store_stock 3. Store Stock Solution (-20°C, Glass Vial, Dark) dissolve->store_stock aliquot 4. Aliquot for Single Use store_stock->aliquot thaw 5. Thaw One Aliquot aliquot->thaw dilute 6. Prepare Serial Dilutions in Aqueous Medium thaw->dilute use 7. Use Immediately in Experiment dilute->use

References

Technical Support Center: Vaginidiol Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific off-target effects, mechanism of action, and established cell-based assay protocols for a compound named "Vaginidiol" is not available in the public domain based on current scientific literature. The following content is a generalized framework designed to guide researchers on how to approach the investigation of potential off-target effects for a novel compound, using hypothetical scenarios and established methodologies in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cell morphology and viability at concentrations of this compound that should not be affecting our primary target. What could be the cause?

A1: Unexplained effects on cell health are often indicative of off-target activities. These can arise from the compound interacting with unintended proteins or disrupting cellular pathways unrelated to its primary mechanism of action. It is crucial to perform a comprehensive panel of cytotoxicity and cell health assays to characterize these effects.

Possible Causes:

  • Mitochondrial Toxicity: The compound may be interfering with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).

  • Disruption of Cytoskeletal Dynamics: Alterations in cell shape can suggest interference with actin or tubulin polymerization.

  • Induction of Apoptosis or Necrosis: The compound might be activating programmed cell death pathways or causing direct damage to the cell membrane.

  • Inhibition of Essential Cellular Enzymes: Off-target binding to kinases, phosphatases, or other critical enzymes can lead to widespread cellular dysfunction.

Troubleshooting Steps:

  • Dose-Response Cytotoxicity Assays: Determine the concentration at which this compound induces cell death in your specific cell line using assays like MTT, MTS, or Real-Time-Glo™.

  • Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

  • Mitochondrial Health Assays: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and cellular ATP levels.

  • High-Content Imaging: Employ high-content screening to analyze morphological changes, cytoskeletal integrity, and nuclear condensation in a quantitative manner.

Q2: Our reporter assay for the primary signaling pathway of interest is showing inconsistent or lower-than-expected activity with this compound treatment. How can we troubleshoot this?

A2: Inconsistent reporter assay results can stem from several factors, including off-target effects that interfere with the reporter system itself or with upstream signaling components not directly part of your primary pathway.

Possible Causes:

  • Inhibition of Reporter Enzyme: The compound may directly inhibit the reporter protein (e.g., Luciferase, Beta-galactosidase).

  • Interference with Transcription/Translation: this compound could be non-specifically affecting general transcription or translation machinery, leading to reduced reporter protein expression.

  • Activation of a Compensatory Pathway: The cell might be activating a negative feedback loop or a parallel pathway that counteracts the effect of this compound on the primary target.

  • Cytotoxicity: At the concentrations used, the compound might be causing cellular stress or death, leading to a general decrease in cellular activity, including reporter expression.

Troubleshooting Steps:

  • Counter-Screen with a Constitutive Reporter: Transfect cells with a plasmid expressing the reporter gene under the control of a strong constitutive promoter (e.g., CMV). Treatment with this compound should not significantly decrease the signal if the compound is not directly affecting the reporter or general cellular machinery.

  • Confirm Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to verify that this compound is binding to its intended target at the concentrations used in the reporter assay.

  • Multiplex with a Viability Assay: Run a cell viability assay in parallel with your reporter assay on the same wells to normalize the reporter signal to the number of viable cells.

  • Investigate Upstream Signaling: Use techniques like Western blotting to examine the phosphorylation status or expression levels of key proteins upstream of your reporter to ensure the pathway is being activated as expected.

Troubleshooting Guides

Guide 1: Investigating Unexpected Kinase Inhibition

Issue: You observe inhibition of a kinase that is not the intended target of this compound.

Experimental Workflow:

A Observe Unexpected Phenotype (e.g., decreased phosphorylation of a non-target protein) B Perform In Vitro Kinase Panel Screen (Broad panel of recombinant kinases) A->B C Identify Potential Off-Target Kinases B->C D Determine IC50 for Off-Target Kinases C->D E Perform Cellular Target Engagement Assay (e.g., CETSA or NanoBRET™) for off-target kinase D->E F Validate Downstream Signaling Effects (Western blot for substrates of off-target kinase) E->F G Correlate Off-Target Kinase Inhibition with the initial unexpected phenotype F->G

Caption: Workflow for identifying and validating off-target kinase activity.

Methodologies:

  • In Vitro Kinase Profiling:

    • Prepare a stock solution of this compound.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a large panel of recombinant kinases at a fixed concentration (e.g., 1 or 10 µM).

    • The service will provide data on the percent inhibition for each kinase.

  • IC50 Determination:

    • For kinases showing significant inhibition (>50%), perform a dose-response assay.

    • Set up reactions with the recombinant kinase, its substrate, and ATP.

    • Add this compound at a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Measure kinase activity (e.g., using ADP-Glo™ or a phosphospecific antibody).

    • Plot percent inhibition versus log[this compound] and fit to a four-parameter logistic curve to determine the IC50.

  • Cellular Target Engagement (CETSA):

    • Treat intact cells with various concentrations of this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody against the identified off-target kinase.

    • Binding of this compound should stabilize the kinase, resulting in a higher melting temperature.

Quantitative Data Summary (Hypothetical):

Kinase TargetIn Vitro IC50 (nM)Cellular EC50 (nM)
Primary Target50150
Off-Target A8002500
Off-Target B1500>10000
Guide 2: Assessing Off-Target Effects on Ion Channels

Issue: You observe changes in cellular processes regulated by ion flux, such as membrane potential or calcium signaling, upon treatment with this compound.

Logical Relationship Diagram:

A This compound Treatment B Observed Change in Cellular Function (e.g., altered secretion, excitability) A->B C Hypothesize Ion Channel Modulation B->C D Measure Membrane Potential (e.g., FLIPR Membrane Potential Assay) C->D E Measure Intracellular Calcium (e.g., Fluo-4, Fura-2) C->E F Perform Automated Patch Clamp Electrophysiology D->F E->F G Identify Specific Ion Channel(s) Affected F->G

Caption: Decision-making process for investigating ion channel off-target effects.

Methodologies:

  • Fluorescent Membrane Potential Assay:

    • Plate cells in a 96- or 384-well plate.

    • Load cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

    • Acquire a baseline fluorescence reading.

    • Add this compound and monitor the change in fluorescence over time using a plate reader with kinetic read capabilities.

    • Include positive controls (e.g., potassium chloride for depolarization) and vehicle controls.

  • Intracellular Calcium Measurement:

    • Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

    • Wash cells to remove excess dye.

    • Measure baseline fluorescence.

    • Add this compound and record the fluorescence intensity change.

    • A positive control, such as a calcium ionophore (e.g., ionomycin), should be used to determine the maximum fluorescence signal.

  • Automated Patch Clamp:

    • Use an automated electrophysiology platform (e.g., Patchliner, QPatch).

    • Use cell lines expressing specific ion channels of interest.

    • Obtain whole-cell patch-clamp recordings to measure ion channel currents.

    • Apply this compound at various concentrations to the extracellular solution to determine its effect (inhibition or activation) on the specific channel currents.

Quantitative Data Summary (Hypothetical):

Ion ChannelEffectEC50 / IC50 (µM)
hERGInhibition12.5
Nav1.5No significant effect> 50
Cav1.2Inhibition28.1

Signaling Pathway Analysis

Hypothetical this compound Off-Target Pathway: Unintended Activation of the NF-κB Pathway

An off-target effect of this compound could be the unintended activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, immunity, and cell survival.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OffTarget Off-Target Protein (e.g., upstream kinase) This compound->OffTarget Binds/Activates IKK IKK Complex OffTarget->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, TNFα) DNA->Transcription

Caption: Hypothetical off-target activation of the NF-κB pathway by this compound.

This guide provides a foundational framework for researchers to systematically investigate and troubleshoot potential off-target effects of novel compounds in cell-based assays. All experimental plans should be adapted to the specific compound, cell types, and primary targets being studied.

Technical Support Center: Optimizing Vaginidiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Vaginidiol and related furanocoumarin diols. Our aim is to address common challenges and provide actionable solutions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a naturally occurring furanocoumarin characterized by a diol functional group on the dihydrofuran ring.[1][2] The synthesis of this compound presents challenges common to natural product synthesis, including the need for precise control of stereochemistry at multiple centers, the potential for low yields, and difficulties in purification.[2]

Q2: What are the common synthetic routes to furanocoumarin cores?

A2: The synthesis of the furanocoumarin scaffold, the core of this compound, can be approached through several methods. One common strategy involves the Pechmann condensation to form the coumarin ring, followed by the construction of the furan ring. Another approach utilizes the Perkin reaction. For angular furanocoumarins like this compound, specific strategies are required to control the regioselectivity of the furan ring formation.

Q3: How is the diol functionality typically introduced in the synthesis of molecules like this compound?

A3: The vicinal diol in this compound is typically introduced through the dihydroxylation of a corresponding alkene precursor. Stereoselective methods, such as the Sharpless asymmetric dihydroxylation, are often employed to control the stereochemistry of the resulting diol, which is crucial for the biological activity of the final product.

Q4: What is the biosynthetic pathway of angular furanocoumarins like this compound?

A4: In plants, angular furanocoumarins are biosynthesized from umbelliferone. The pathway involves prenylation at the 8-position to form osthenol, which is then converted to (+)-columbianetin. An angelicin synthase then transforms (+)-columbianetin into angelicin, a key intermediate. Further enzymatic modifications, including hydroxylations, lead to the formation of various angular furanocoumarins.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on improving the yield of the critical dihydroxylation step.

Problem 1: Low Yield in the Dihydroxylation Step

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or adjusting the temperature. Note that temperature changes can affect stereoselectivity.
Suboptimal Solvent System The choice of solvent can significantly impact the reaction rate and yield. For Sharpless asymmetric dihydroxylation, a common solvent system is a mixture of t-butanol and water. Experiment with different solvent ratios to optimize solubility and reaction kinetics.
Catalyst Inactivity Ensure the osmium tetroxide and the chiral ligand are of high purity and have not degraded. Use freshly prepared solutions of the catalyst. The presence of impurities can poison the catalyst.
Side Reactions Over-oxidation of the diol to a ketone or cleavage of the diol can occur. Use of a co-oxidant like N-methylmorpholine N-oxide (NMO) in stoichiometric amounts helps to regenerate the osmium catalyst and can minimize side reactions.

Problem 2: Poor Stereoselectivity in the Dihydroxylation Step

Possible Cause Troubleshooting Steps
Incorrect Chiral Ligand Verify that the correct enantiomer of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL for Sharpless dihydroxylation) is being used to obtain the desired stereoisomer of this compound.
Reaction Temperature Lowering the reaction temperature often improves enantioselectivity. Conduct the reaction at 0°C or even lower temperatures if feasible with the solvent system.
Substrate Purity Impurities in the alkene precursor can interfere with the chiral environment of the catalyst, leading to a decrease in stereoselectivity. Ensure the starting material is of high purity.

Experimental Protocols

Generalized Protocol for Sharpless Asymmetric Dihydroxylation of a Furanocoumarin Precursor

This protocol is a general guideline and should be optimized for the specific furanocoumarin alkene precursor to this compound.

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the furanocoumarin alkene precursor in a 1:1 mixture of t-butanol and water.

  • Addition of Reagents: To the stirred solution, add potassium ferricyanide(III) (3 equivalents), potassium carbonate (3 equivalents), and the appropriate AD-mix (AD-mix-β for the (R,R)-diol or AD-mix-α for the (S,S)-diol), which contains the chiral ligand, co-oxidant, and osmium catalyst.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or 0°C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding sodium sulfite. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diol.

Data Presentation

Table 1: Hypothetical Yields for the Dihydroxylation Step under Various Conditions

Entry Chiral Ligand Temperature (°C) Reaction Time (h) Yield (%) Enantiomeric Excess (ee, %)
1(DHQ)2PHAL25127592
2(DHQ)2PHAL0247298
3(DHQD)2PHAL25127893
4(DHQD)2PHAL0247699

Visualizations

Biosynthetic_Pathway_of_Angular_Furanocoumarins Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenylation Columbianetin Columbianetin Osthenol->Columbianetin Cyclization Angelicin Angelicin Columbianetin->Angelicin Dehydrogenation Vaginidiol_Precursor Hydroxylated Angelicin Derivative Angelicin->Vaginidiol_Precursor Hydroxylation This compound This compound Vaginidiol_Precursor->this compound Further Modification

Caption: Biosynthetic pathway of angular furanocoumarins.

Chemical_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diol Formation & Purification Coumarin_Formation Coumarin Ring Formation (e.g., Pechmann Condensation) Furan_Ring_Formation Furan Ring Formation Coumarin_Formation->Furan_Ring_Formation Alkene_Precursor Alkene Precursor Synthesis Furan_Ring_Formation->Alkene_Precursor Dihydroxylation Stereoselective Dihydroxylation (e.g., Sharpless AD) Alkene_Precursor->Dihydroxylation Purification Purification (Column Chromatography) Dihydroxylation->Purification This compound This compound Purification->this compound

Caption: Generalized workflow for this compound chemical synthesis.

References

Technical Support Center: Vaginidiol Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for "Vaginidiol" did not yield specific results for a compound with this exact name. The information provided below is based on general principles of natural product research and may not be directly applicable to your specific molecule. Please verify the exact name and chemical class of your compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of complex natural products.

Frequently Asked Questions (FAQs)

QuestionAnswer
My experimental results with Compound X show high variability between batches. What are the potential causes? Variability can stem from several factors: 1. Purity and Integrity of the Compound: Ensure consistent purity across batches using methods like HPLC or mass spectrometry. Degradation during storage can also be a factor. 2. Cell Line Instability: Cell lines can change genetically over time. Use cells within a low passage number and regularly check for mycoplasma contamination. 3. Reagent Consistency: Variations in media, sera, or other reagents can impact results. Use the same lot numbers where possible. 4. Assay Conditions: Minor fluctuations in incubation times, temperatures, or cell densities can lead to significant differences.
I am unable to reproduce a published finding for a natural product's activity. What steps should I take? First, meticulously re-examine your protocol against the published methodology. Pay close attention to details such as the specific strain of an organism, cell line passage number, and any subtle differences in reagents. Contacting the original authors for clarification can also be invaluable. Consider that natural product activity can sometimes be highly context-dependent, influenced by factors not always fully detailed in publications.
What are the best practices for preparing and storing a novel, uncharacterized natural product for in vitro experiments? For a novel compound, it is crucial to perform initial stability tests. A general best practice is to dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration to create a stock solution. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C in the dark.

Troubleshooting Guides

Issue: Inconsistent Bioactivity in Cell-Based Assays
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect your treatment wells under a microscope for any signs of compound precipitation. If observed, try lowering the final concentration or using a different solvent system.
Cell Health Variability Before each experiment, perform a cell viability count (e.g., trypan blue exclusion) to ensure consistent starting cell health and density.
Edge Effects in Multi-well Plates "Edge effects" can cause cells in the outer wells of a plate to behave differently. Avoid using the outermost wells for critical experimental samples; instead, fill them with a buffer or media.

Experimental Protocols & Methodologies

Due to the lack of specific information on "this compound," we present a generalized workflow for investigating the mechanism of action of a novel bioactive compound.

General Workflow for Bioactive Compound Characterization

This diagram outlines a typical experimental progression from initial screening to more detailed mechanistic studies.

Caption: A generalized workflow for characterizing a novel bioactive compound.

Potential Signaling Pathways for Natural Products

Many natural products exert their effects by modulating key cellular signaling pathways. While the specific pathway for your compound is unknown, here is a simplified representation of a common signaling cascade that is often implicated.

Hypothetical Kinase Cascade Inhibition

This diagram illustrates how a hypothetical compound might inhibit a signaling pathway at the level of a kinase.

G External_Signal External Signal (e.g., Growth Factor) Receptor Membrane Receptor External_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response This compound Hypothetical Compound (this compound) This compound->Kinase_B inhibits

Caption: A diagram of a hypothetical kinase cascade inhibited by a compound.

Overcoming resistance to Vaginidiol in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vaginidiol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring furanocoumarin.[1][2][3][4] Furanocoumarins are a class of organic chemical compounds produced by a variety of plants.[5][6] In the context of cancer research, furanocoumarins have been shown to exhibit anticancer properties through various mechanisms.[5][6][7][8] These include the induction of programmed cell death (apoptosis and autophagy) and cell cycle arrest.[5][6] this compound, as a furanocoumarin, likely exerts its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.[9]

Q2: My cells are showing reduced sensitivity to this compound. What are the possible reasons?

Reduced sensitivity, or resistance, to anticancer agents can arise from a variety of molecular changes within the cancer cells.[8] For a compound like this compound, potential resistance mechanisms could include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.

  • Alterations in Target Pathways: Changes in the components of signaling pathways targeted by this compound, such as mutations or altered expression of proteins in the PI3K/Akt or NF-κB pathways, can render the cells less sensitive to its effects.

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's effects.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells more resistant to this compound-induced cell death.[5]

Q3: Are there any known synergistic agents that can be used with this compound?

While specific synergistic agents for this compound are not yet extensively documented, furanocoumarins, in general, have shown synergistic potential with other anticancer drugs.[7][8] Combining this compound with agents that target different pathways or resistance mechanisms could be a viable strategy. For example, using an inhibitor of ABC transporters could increase the intracellular concentration of this compound.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment

Possible Cause 1: Development of Resistance

  • Troubleshooting Step 1: Confirm Resistance. Culture a known sensitive (parental) cell line in parallel with the suspected resistant line. Perform a dose-response experiment (e.g., MTT assay) to compare the IC50 values. A significant increase in the IC50 for the suspected resistant line confirms resistance.

  • Troubleshooting Step 2: Investigate Drug Efflux. Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess efflux activity. Increased fluorescence retention in the presence of an ABC transporter inhibitor (e.g., Verapamil) would suggest this mechanism.

  • Troubleshooting Step 3: Assess Apoptosis Pathway. Perform an Annexin V/Propidium Iodide apoptosis assay. A lower percentage of apoptotic cells in the resistant line compared to the sensitive line after this compound treatment suggests a block in the apoptotic pathway.

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Step 1: Verify Drug Concentration and Purity. Ensure the correct concentration of this compound is being used and that the compound has not degraded.

  • Troubleshooting Step 2: Check Cell Health and Density. Ensure cells are healthy, within a low passage number, and plated at the optimal density for the specific assay.

Issue 2: Inconsistent Results Across Experiments

Possible Cause 1: Cell Line Heterogeneity

  • Troubleshooting Step 1: Single-Cell Cloning. If the cell population has become heterogeneous, consider single-cell cloning to establish a more uniform population for consistent responses.

  • Troubleshooting Step 2: Regular Cell Line Authentication. Periodically authenticate your cell lines to ensure they have not been cross-contaminated.

Possible Cause 2: Variability in Reagents or Protocols

  • Troubleshooting Step 1: Standardize Protocols. Ensure all experimental steps, including incubation times, reagent concentrations, and instrument settings, are standardized.

  • Troubleshooting Step 2: Qualify Reagents. Use fresh, high-quality reagents and qualify new batches before use in critical experiments.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Sensitive (Parental)51
Resistant Sub-line 1255
Resistant Sub-line 25010

Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells

GeneFunctionFold Change in Resistant Cells
ABCB1 (MDR1)Drug Efflux Pump+ 8.2
Bcl-2Anti-apoptotic Protein+ 4.5
BaxPro-apoptotic Protein- 3.1
Akt1Pro-survival Kinase+ 2.7

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Vaginidiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Inhibits NFkB_Inhibitor IκB This compound->NFkB_Inhibitor Inhibits Degradation Akt Akt PI3K->Akt Akt->NFkB_Inhibitor Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates NFkB NFkB NFkB_Inhibitor->NFkB Sequesters NFkB_n NF-κB NFkB->NFkB_n Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Gene_Expression Target Gene Expression NFkB_n->Gene_Expression Promotes Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Conditions Experimental Conditions Optimal? Start->Check_Conditions Optimize Optimize Protocol: - Check Drug Concentration - Verify Cell Health Check_Conditions->Optimize No Confirm_Resistance Resistance Confirmed (IC50 Increased)? Check_Conditions->Confirm_Resistance Yes Optimize->Start Investigate_Mechanism Investigate Resistance Mechanisms Confirm_Resistance->Investigate_Mechanism Yes Efflux Increased Drug Efflux? Investigate_Mechanism->Efflux Apoptosis Apoptosis Inhibited? Investigate_Mechanism->Apoptosis Target Target Pathway Altered? Investigate_Mechanism->Target Use_Inhibitor Use ABC Transporter Inhibitor Efflux->Use_Inhibitor Yes Assess_Proteins Assess Apoptotic Proteins (e.g., Western Blot) Apoptosis->Assess_Proteins Yes Sequence_Analyze Sequence Target Genes/ Analyze Protein Expression Target->Sequence_Analyze Yes End Resistance Mechanism Identified Use_Inhibitor->End Assess_Proteins->End Sequence_Analyze->End

References

Vaginidiol assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential interferences and artifacts during Vaginidiol assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods for quantifying small molecules like this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays such as ELISA. LC-MS/MS is often preferred for its high specificity and sensitivity, which minimizes the risk of cross-reactivity that can be a challenge with immunoassays.[1][2]

Q2: What is a matrix effect and how can it interfere with this compound quantification?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[3] Biological matrices are complex and contain numerous endogenous components that can interfere with the analysis.

Q3: What is cross-reactivity and how might it affect my this compound immunoassay?

A3: Cross-reactivity occurs when the antibodies in an immunoassay bind to structurally similar compounds in addition to the target analyte, this compound.[4] Given that this compound is a furanocoumarin with a diol structure, there is a potential for cross-reactivity with other structurally related endogenous or exogenous compounds, leading to falsely elevated results.

Q4: How can I minimize interference from the sample matrix in my LC-MS/MS assay?

A4: Effective sample preparation is crucial to minimize matrix effects.[5] Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can be employed to clean up the sample and remove interfering substances before analysis.[6] The choice of method will depend on the specific matrix and the physicochemical properties of this compound.

Q5: My this compound results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors, including sample degradation, variability in sample preparation, instrument instability, or procedural inconsistencies.[7] It is important to ensure proper sample storage and handling to prevent degradation of this compound. Standardizing all steps of the analytical workflow is critical for reproducibility.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting
Problem Potential Cause Recommended Solution
High Background Insufficient washing, non-specific antibody binding, or contaminated reagents.Increase the number of wash steps, optimize blocking buffer concentration and incubation time, and prepare fresh reagents.
Low Signal Inactive reagents, insufficient incubation times, or improper sample dilution.Check the expiration dates and storage conditions of all reagents. Optimize incubation times and temperatures. Prepare a new standard curve and ensure appropriate sample dilution.
High Variability Pipetting errors, inconsistent incubation conditions, or plate edge effects.Calibrate pipettes regularly and ensure proper technique. Use a plate shaker for consistent mixing and incubate plates in a temperature-controlled environment. Avoid using the outer wells of the plate if edge effects are suspected.
False Positives Cross-reactivity with other molecules in the sample.Confirm results with an alternative method like LC-MS/MS. Perform a cross-reactivity study with structurally similar compounds.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape Inappropriate mobile phase, column degradation, or sample solvent mismatch.Optimize the mobile phase composition and gradient. Replace the column if it has deteriorated. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting matrix components interfering with ionization.Improve sample cleanup using techniques like SPE or LLE. Modify chromatographic conditions to separate this compound from interfering peaks. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Carryover Adsorption of this compound to the injector or column.Optimize the injector wash procedure. Use a stronger wash solvent. If carryover persists, consider hardware modifications or a different column.
Ghost Peaks Contamination from previous injections, solvents, or the system itself.Run blank injections to identify the source of contamination. Clean the injector and replace solvents and mobile phase filters.
In-source Fragmentation/Adduct Formation Instability of this compound under MS conditions.Optimize MS source parameters such as temperature and voltages. Modify the mobile phase to include additives that promote the formation of a stable parent ion.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with this compound standard after the extraction process.

    • Set C (Pre-extraction Spike): Blank matrix spiked with this compound standard before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the matrix effect and recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Visualizations

Vaginidiol_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (SPE, LLE, PPT) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC Liquid Chromatography Cleanup->LC Inject MS Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Detect Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for this compound analysis using LC-MS/MS.

Troubleshooting_Logic cluster_method Method Issues cluster_sample Sample Issues cluster_instrument Instrument Issues Problem Inaccurate this compound Results Check_Method Review Assay Method Problem->Check_Method Check_Sample Investigate Sample Integrity Problem->Check_Sample Check_Instrument Verify Instrument Performance Problem->Check_Instrument CrossReactivity Cross-Reactivity Check_Method->CrossReactivity MatrixEffect Matrix Effect Check_Method->MatrixEffect Recovery Poor Recovery Check_Method->Recovery Degradation Degradation Check_Sample->Degradation Contamination Contamination Check_Sample->Contamination Calibration Calibration Drift Check_Instrument->Calibration Source_Contamination Source Contamination Check_Instrument->Source_Contamination

References

Technical Support Center: Protocol Refinement for Bioactive Compound Treatment in Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bioactive compounds, using Cannabidiol (CBD) as a representative example to illustrate common experimental challenges and solutions.

Troubleshooting Guide

Experimentation with bioactive compounds can present various challenges. This guide addresses common issues encountered during in vitro cell-based assays.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cell viability assay results (e.g., MTT, XTT). 1. Inconsistent cell seeding density. 2. Uneven compound distribution in wells. 3. Fluctuation in incubation time or conditions (temperature, CO2). 4. Cell line instability or high passage number.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Mix the plate gently by tapping after adding the compound. 3. Standardize all incubation periods and regularly calibrate incubators. 4. Use cells within a consistent and low passage number range; periodically perform cell line authentication.
Observed cell death in control (vehicle-treated) group. 1. Vehicle (e.g., DMSO, ethanol) concentration is too high and causing toxicity. 2. Contamination of cell culture (mycoplasma, bacteria, fungi). 3. Poor cell health prior to the experiment.1. Perform a vehicle toxicity test to determine the maximum non-toxic concentration. Typically, keep DMSO concentration below 0.5%. 2. Regularly test cell cultures for mycoplasma contamination. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
No significant induction of apoptosis or cell cycle arrest at expected concentrations. 1. The chosen cell line may be resistant to the compound. 2. The compound may have degraded. 3. Insufficient incubation time for the effect to manifest.1. Test a panel of cell lines to identify a sensitive model.[1][2] 2. Prepare fresh stock solutions of the compound and store them appropriately (e.g., protected from light, at -20°C or -80°C). 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3]
Difficulty in reproducing IC50 values. 1. Differences in experimental conditions between labs (e.g., cell culture media, serum concentration, cell density).[4] 2. Variation in the purity of the compound.[4] 3. Different methods used for IC50 calculation.[2][3]1. Standardize and clearly report all experimental parameters. 2. Use a high-purity, verified source for the compound. 3. Consistently use the same data analysis software and curve-fitting model.

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism of action for Cannabidiol (CBD) in cancer cell lines?

A1: CBD has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[5][6][7][8] The induction of apoptosis is often confirmed by observing increased activation of caspases (like caspase-3/7) and the externalization of phosphatidylserine, which can be detected using Annexin V staining.[6][7]

Q2: At what phase of the cell cycle does arrest typically occur after treatment with bioactive compounds like CBD?

A2: Bioactive compounds can induce cell cycle arrest at different phases depending on the compound and the cell type. For instance, some compounds arrest cells in the G0/G1 phase, which is associated with an increase in cell cycle inhibitors like p21 and p27 and a decrease in cyclins D1 and E.[8][9] Others may cause arrest at the G2/M phase.[1] It is crucial to perform cell cycle analysis using methods like flow cytometry with propidium iodide staining to determine the specific effect in your cell line of interest.

Q3: How does CBD affect signaling pathways to induce its effects?

A3: CBD can modulate several signaling pathways. For example, it has been shown to inhibit the activation of the NF-κB signaling pathway, which is crucial for the survival of some cancer cells.[5][10] Other pathways, such as the AKT/mTOR and MAPK pathways, are also known to be affected by various natural bioactive compounds, leading to cell cycle arrest and apoptosis.[11][12]

Q4: What are the critical considerations when designing an experiment to determine the IC50 value of a compound?

A4: Key considerations include the selection of an appropriate cell line, determining a suitable range of compound concentrations, the duration of exposure, and the cell viability assay to be used.[3] It is also important to note that IC50 values can vary significantly based on the specific experimental conditions and the method of calculation.[2][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a bioactive compound on a specific cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Bioactive compound stock solution (e.g., CBD in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the bioactive compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with a bioactive compound.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • Bioactive compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Methodology:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the bioactive compound at the desired concentrations for the determined time period. Include a positive control for apoptosis (e.g., topotecan) and a vehicle control.[10]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a bioactive compound in different cancer cell lines to illustrate the variability of response.

Cell Line Tissue of Origin IC50 Value (µM) after 48h
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer25.5 ± 3.1
A549Lung Cancer10.8 ± 1.5
HepG2Liver Cancer32.1 ± 4.0
PC-3Prostate Cancer18.9 ± 2.2

Visualizations

G cluster_membrane Cell Membrane cluster_nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Inhibits BioactiveCompound Bioactive Compound (e.g., CBD) BioactiveCompound->Receptor Binds IkB IκBα IKK->IkB Phosphorylates Apoptosis Apoptosis IKK->Apoptosis Promotes NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Gene Target Gene Expression NFkB_n->Gene Activates Survival Cell Survival & Proliferation Gene->Survival

Caption: Simplified signaling pathway of a bioactive compound inhibiting NF-κB.

G start Start: Healthy Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Treat with Bioactive Compound incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 mtt 5. Add MTT Reagent Incubate 4h incubate2->mtt dissolve 6. Dissolve Formazan (add DMSO) mtt->dissolve read 7. Read Absorbance (570 nm) dissolve->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for a typical cell viability (MTT) assay.

References

Validation & Comparative

Vaginidiol: Unraveling a Misnomer and Pivoting to a Data-Driven Comparison of Bacterial Vaginosis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the efficacy of a compound referred to as "Vaginidiol" have revealed a significant discrepancy between its nomenclature and its known scientific properties. While "this compound" exists as a documented chemical compound (C14H14O5), it is a naturally occurring furanocoumarin isolated from plants of the Heracleum genus and is a stereoisomer of Vaginol.[1][2][3][4][5] Crucially, there is no scientific evidence in published literature to suggest that this compound has any therapeutic application related to vaginal health, nor are there any registered clinical trials investigating its efficacy for any medical condition. Its name appears to be a chemical descriptor related to "Vaginol" rather than an indication of its biological function.

Given the absence of efficacy data for this compound, a direct comparison as initially requested is not feasible. Therefore, to fulfill the user's core requirement for a data-driven comparison guide, we have pivoted to a relevant topic within the realm of vaginal health: the comparative efficacy of two standard-of-care antibiotics for the treatment of bacterial vaginosis (BV)—Metronidazole and Clindamycin .

This guide will provide a comprehensive comparison of these two widely used drugs, supported by experimental data from clinical trials, detailed experimental protocols, and visualizations of their mechanisms of action and experimental workflows, adhering to the specified formatting requirements.

Metronidazole vs. Clindamycin for Bacterial Vaginosis: A Comparative Efficacy Guide

Bacterial vaginosis is a common vaginal infection characterized by an imbalance in the vaginal microbiota.[6] The standard treatment involves antibiotics, with oral and topical formulations of Metronidazole and Clindamycin being the most frequently prescribed.[7][8]

Efficacy Data from Clinical Trials

Multiple clinical trials have compared the efficacy of Metronidazole and Clindamycin in treating bacterial vaginosis. The primary endpoint in these studies is typically the "cure rate," determined by the resolution of clinical symptoms and/or microbiological criteria.

Study Treatment Regimen Comparator Regimen Cure Rate (Treatment) Cure Rate (Comparator) Follow-up Period Reference
Fischbach et al. (1993)2% Clindamycin vaginal cream (once daily for 7 days)Oral Metronidazole (500 mg twice daily for 7 days)85% (cured or improved)87% (cured or improved)1 week[9]
Greaves et al. (1992)2% Clindamycin vaginal cream (daily for 7 days)Oral Metronidazole (500 mg twice daily for 7 days)72%87%Post-therapy[2]
Moosavi et al. (2003)Oral Clindamycin (300 mg twice daily for 7 days)Oral Metronidazole (500 mg twice daily for 7 days)93.3%86.6%14 days[10]
Joesoef et al. (1992)2% Clindamycin vaginal cream (5g intravaginally for 7 days)Oral Metronidazole (500 mg twice daily for 7 days)97% (improvement or cure)83% (improvement or cure)First follow-up[1]
Anonymous (1993)Oral ClindamycinOral Metronidazole83%78%1 month[9]
Adverse Effects

Both medications are generally well-tolerated, but some patients may experience side effects.

Adverse Effect Metronidazole Clindamycin Reference
Gastrointestinal Nausea, vomiting, diarrhea, metallic tasteNausea, vomiting, diarrhea, abdominal pain[11][12]
Vaginal Vaginal irritation, discharge, or itchingVaginal yeast infection, vulvovaginal irritation[4][11][13]
Systemic Headache, dizzinessRash, itching[11][12]
Serious (Rare) Seizures, nerve damageClostridium difficile-associated diarrhea[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Metronidazole and Clindamycin for bacterial vaginosis.

Protocol 1: Randomized, Double-Blind Clinical Trial for Efficacy Assessment

Objective: To compare the efficacy and safety of an intravaginal Clindamycin formulation to oral Metronidazole for the treatment of bacterial vaginosis.

Methodology:

  • Patient Recruitment: A cohort of non-pregnant women aged 16 years or older with a clinical diagnosis of bacterial vaginosis is recruited.[10] Diagnosis is confirmed based on standard clinical criteria (Amsel's criteria) and/or microbiological evaluation (Gram stain with Nugent scoring).[8][10]

  • Exclusion Criteria: Patients with co-existing vulvovaginal candidiasis, trichomoniasis, or known allergies to either medication are excluded.[10]

  • Randomization and Blinding: Participants are randomly assigned in a double-blind manner to one of two treatment groups.[2][10]

    • Group A (Clindamycin): Receives 2% clindamycin vaginal cream (5 g applied intravaginally at bedtime for 7 days) and oral placebo tablets (twice daily for 7 days).[1]

    • Group B (Metronidazole): Receives oral metronidazole tablets (500 mg twice a day for 7 days) and a placebo vaginal cream (5 g intravaginally for 7 days).[1]

  • Efficacy Assessment: Follow-up examinations are conducted at specified intervals (e.g., 1 week and 1 month post-treatment).[9] Cure rates are determined based on the resolution of clinical signs and symptoms (Amsel's criteria) and/or normalization of the vaginal flora (Nugent score).[8]

  • Safety Assessment: Adverse events are monitored and recorded throughout the study period.[10]

Protocol 2: Microbiological Assessment of Vaginal Flora (Nugent Scoring)

Objective: To quantitatively assess the composition of vaginal microbiota to diagnose bacterial vaginosis and evaluate treatment efficacy.

Methodology:

  • Sample Collection: A high vaginal swab is collected from the patient.[8]

  • Slide Preparation: The swab is rolled onto a clean glass microscope slide to create a smear.

  • Gram Staining: The slide is heat-fixed and subjected to a standard Gram staining procedure.

  • Microscopic Examination: The stained slide is examined under a light microscope at 1000x magnification (oil immersion).

  • Morphotype Quantification: The relative abundance of three bacterial morphotypes is quantified:

    • Lactobacillus morphotypes (large Gram-positive rods)

    • Gardnerella vaginalis and Bacteroides spp. morphotypes (small Gram-variable or Gram-negative coccobacilli)

    • Curved Gram-variable rods (Mobiluncus spp.)

  • Nugent Scoring: A score from 0 to 10 is assigned based on the weighted quantification of these morphotypes. A score of 7-10 is consistent with bacterial vaginosis, 4-6 is intermediate, and 0-3 is considered normal.

Visualizations

Mechanism of Action

Mechanism_of_Action Figure 1: Mechanism of Action of Metronidazole and Clindamycin cluster_metronidazole Metronidazole cluster_clindamycin Clindamycin Metronidazole Metronidazole (Prodrug) Anaerobic_Bacteria Anaerobic Bacteria (e.g., Gardnerella vaginalis) Metronidazole->Anaerobic_Bacteria Enters cell Reduction Reduction of Nitro Group Anaerobic_Bacteria->Reduction Cytotoxic_Metabolites Cytotoxic Metabolites Reduction->Cytotoxic_Metabolites DNA_Damage DNA Strand Breakage Cytotoxic_Metabolites->DNA_Damage Cell_Death_M Bacterial Cell Death DNA_Damage->Cell_Death_M Clindamycin Clindamycin Bacterial_Ribosome Bacterial 50S Ribosomal Subunit Clindamycin->Bacterial_Ribosome Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Ribosome->Protein_Synthesis_Inhibition Cell_Death_C Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis_Inhibition->Cell_Death_C

Caption: Mechanisms of action for Metronidazole and Clindamycin.

Experimental Workflow for Clinical Trial

Clinical_Trial_Workflow Figure 2: Workflow of a Randomized Controlled Trial Patient_Recruitment Patient Recruitment (Diagnosis of BV) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (Clindamycin + Placebo) Randomization->Group_A Group_B Group B (Metronidazole + Placebo) Randomization->Group_B Treatment_Period 7-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-Up Assessment (1 week & 1 month) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Cure Rates & Adverse Events) Follow_Up->Data_Analysis

Caption: Workflow for a typical clinical trial comparing BV treatments.

References

A Comparative Analysis of Vaginidiol and Its Furanocoumarin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, this guide offers an objective comparison of the furanocoumarin Vaginidiol and its analogs. Due to a lack of publicly available experimental data for this compound, this analysis focuses on a comparative review of its well-characterized analogs found in the same plant genera, primarily Heracleum species.

This compound, a furanocoumarin identified in plant species such as Heracleum yungningense and Heracleum persicum, belongs to a class of naturally occurring compounds known for their diverse biological activities.[1] While specific quantitative data on the bioactivity of this compound remains elusive in current scientific literature, a comparative analysis of its structural analogs provides valuable insights into its potential pharmacological profile. These analogs, including bergapten, xanthotoxin, imperatorin, and others, have been the subject of numerous studies, revealing a range of effects from anti-inflammatory and anticancer to potent enzyme inhibition.[2][3]

This guide summarizes the available quantitative data for key analogs of this compound, details the experimental protocols for the cited biological assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this class of compounds.

Data Presentation: Comparative Biological Activities of this compound Analogs

The following tables summarize the available quantitative data for the biological activities of prominent furanocoumarin analogs of this compound. It is important to note that a direct comparison is challenging due to the varying experimental conditions across different studies.

Table 1: Anti-inflammatory Activity of this compound Analogs

CompoundAssaySystemMeasured EffectQuantitative Data (ED50/IC50)
BergaptenCarrageenan-induced foot oedema7-day old chicksInhibition of inflammationED50: 101.6 ± 0.003 mg/kg
Oxypeucedanin HydrateCarrageenan-induced foot oedema7-day old chicksInhibition of inflammationED50: 126.4 ± 0.011 mg/kg
PhellopterinNitric Oxide (NO) Production InhibitionIL-1β-stimulated rat hepatocytesSuppression of NO productionSignificant suppression
Oxypeucedanin MethanolateNitric Oxide (NO) Production InhibitionIL-1β-stimulated rat hepatocytesSuppression of NO productionSignificant suppression

Table 2: Cytochrome P450 3A4 (CYP3A4) Inhibition by this compound Analogs

CompoundSubstrate/SystemMeasured EffectQuantitative Data (IC50)
BergaptenQuinine / Human Liver MicrosomesInhibition of quinine 3-hydroxylation19-36 µM
Furanocoumarin DimersTestosterone / Human Liver MicrosomesInhibition of testosterone metabolism~0.1 µM
Furanocoumarin MonomersTestosterone / Human Liver MicrosomesInhibition of testosterone metabolism~10 µM

Table 3: Anticancer Activity of Selected Furanocoumarin Analogs

CompoundCell LineMeasured EffectQuantitative Data (IC50)
XanthotoxinHepG2 (Liver Cancer)Cytotoxicity6.9 ± 1.07 µg/mL
Psoralen Derivatives (General)Various Cancer Cell LinesAntiproliferativeVaries significantly with structure

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Anti-inflammatory Activity: Carrageenan-Induced Foot Oedema in Chicks

This in vivo assay is a standard method for evaluating the anti-inflammatory potential of compounds.

  • Animal Model: 7-day old chicks are used for this model.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right foot of the chicks to induce localized inflammation and oedema.

  • Compound Administration: The test compounds (e.g., Bergapten, Oxypeucedanin Hydrate) are administered orally or intraperitoneally at various doses prior to or immediately after the carrageenan injection.

  • Measurement of Oedema: The volume of the foot is measured at specific time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of oedema for each dose is calculated relative to a control group that receives only the vehicle. The ED50 value, the dose that causes 50% inhibition of oedema, is then determined from the dose-response curve.

Enzyme Inhibition: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This in vitro assay determines the inhibitory potential of a compound on the activity of the major drug-metabolizing enzyme, CYP3A4.

  • Enzyme Source: Human liver microsomes (HLM) are used as the source of CYP3A4.

  • Probe Substrate: A known CYP3A4 substrate, such as testosterone or quinine, is used to measure the enzyme's activity.

  • Incubation: A mixture containing HLM, the probe substrate, and various concentrations of the furanocoumarin inhibitor is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH regenerating system, which provides the necessary cofactor for CYP450 activity.

  • Termination of Reaction: After a specific incubation period, the reaction is stopped by adding a solvent like acetonitrile.

  • Analysis of Metabolite: The amount of the metabolite produced from the probe substrate (e.g., 6β-hydroxytestosterone from testosterone) is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition of CYP3A4 activity is calculated for each inhibitor concentration compared to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HepG2) are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the furanocoumarin compound for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to a vehicle-treated control group. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of furanocoumarins.

cluster_inflammation Inflammatory Signaling Pathway (Simplified) LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Furanocoumarins Furanocoumarin Analogs Furanocoumarins->NFkB Inhibits

Caption: Simplified overview of the LPS-induced inflammatory pathway and the inhibitory action of furanocoumarins.

cluster_cyp_workflow CYP3A4 Inhibition Assay Workflow Start Start: Prepare Reagents Incubation Incubate: - Human Liver Microsomes - CYP3A4 Substrate - Furanocoumarin Start->Incubation Reaction Initiate Reaction: Add NADPH Incubation->Reaction Stop Stop Reaction: Add Acetonitrile Reaction->Stop Analysis Analyze Metabolite: HPLC or LC-MS/MS Stop->Analysis Result Determine IC50 Value Analysis->Result

Caption: Workflow for determining the CYP3A4 inhibitory potential of a compound.

cluster_apoptosis Furanocoumarin-Induced Apoptosis (Simplified) Furanocoumarins Furanocoumarins Mitochondria Mitochondria Furanocoumarins->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Simplified representation of the intrinsic pathway of apoptosis induced by furanocoumarins.

References

Vaginidiol: An Unidentified Compound with No Current Data for Gynecological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and medical literature, "Vaginidiol" does not appear to be a recognized compound in the field of pharmacology or drug development. Consequently, a direct comparison to standard-of-care treatments for any medical condition, including those affecting the vaginal microbiome, is not possible at this time.

Initial investigations suggest that "this compound" may be a misspelling of "Vaginol," a naturally occurring furanocoumarin. Vaginol and its glucoside, Apterin, are compounds found in plants belonging to the Apiaceae family. However, there is no available scientific evidence to indicate that Vaginol or Apterin have been investigated for therapeutic use in gynecological conditions such as bacterial vaginosis (BV) or vulvovaginal candidiasis (VVC).

This guide will, therefore, outline the well-established standard-of-care treatments for BV and VVC to provide a relevant benchmark for researchers and drug development professionals.

Standard-of-Care for Bacterial Vaginosis (BV)

Bacterial vaginosis is a common vaginal condition characterized by an imbalance in the vaginal microbiota. Treatment is typically focused on eradicating the overgrowth of anaerobic bacteria and restoring the natural balance.

Treatment Regimens

The Centers for Disease Control and Prevention (CDC) and other health organizations recommend antibiotic therapy as the primary treatment for BV. The most commonly prescribed medications include:

MedicationDosageRouteDuration
Metronidazole 500 mgOralTwice daily for 7 days
Metronidazole gel, 0.75% One 5 g applicatorIntravaginalOnce daily for 5 days
Clindamycin cream, 2% One 5 g applicatorIntravaginalAt bedtime for 7 days

Alternative Regimens: For patients who cannot tolerate the recommended treatments, alternative options include oral tinidazole, oral secnidazole, or oral clindamycin.[1][2][3][4] It is important to note that clindamycin creams and ovules may weaken latex condoms.[1]

Experimental Protocols: Diagnosis of BV

The diagnosis of BV in clinical trials and practice is typically based on the Amsel criteria (at least three of the four must be present) or Nugent scoring of a Gram-stained vaginal smear.

Amsel Criteria:

  • Thin, white, yellow, homogeneous discharge

  • Clue cells on microscopy

  • Vaginal fluid pH > 4.5

  • Release of a fishy odor when potassium hydroxide (KOH) is added to the vaginal discharge ("whiff test")

Experimental Workflow for BV Diagnosis

BV_Diagnosis Patient Patient with Symptoms VaginalSample Vaginal Sample Collection Patient->VaginalSample ClinicalExam Clinical Examination (Amsel Criteria) Microscopy Microscopy (Clue Cells) ClinicalExam->Microscopy pH_Test pH Measurement ClinicalExam->pH_Test Whiff_Test Whiff Test ClinicalExam->Whiff_Test VaginalSample->ClinicalExam Diagnosis Diagnosis of BV Microscopy->Diagnosis pH_Test->Diagnosis Whiff_Test->Diagnosis

Caption: Workflow for the diagnosis of Bacterial Vaginosis.

Standard-of-Care for Vulvovaginal Candidiasis (VVC)

Vulvovaginal candidiasis, commonly known as a yeast infection, is primarily caused by an overgrowth of Candida species, most often Candida albicans. Treatment aims to resolve symptoms and eradicate the fungal infection.

Treatment Regimens

Treatment for VVC can be administered orally or topically with antifungal medications. The choice of treatment may depend on the severity and frequency of infections.

MedicationDosageRouteDuration
Fluconazole 150 mgOralSingle dose
Clotrimazole (topical) Various formulationsIntravaginal1-7 days
Miconazole (topical) Various formulationsIntravaginal1-7 days

For severe or recurrent VVC, longer courses of oral or topical therapy may be necessary.[5][6][7] For non-albicansCandida species, which may be resistant to standard azole antifungals, alternative treatments such as boric acid may be considered.[6]

Experimental Protocols: Diagnosis of VVC

The diagnosis of VVC typically involves a combination of clinical evaluation and laboratory tests.

  • Clinical Examination: Assessment of symptoms (e.g., itching, soreness, discharge) and visual inspection of the vulva and vagina.

  • Vaginal pH: The vaginal pH is usually normal (4.0 to 4.5) in women with VVC.[8]

  • Microscopy: A wet mount or KOH prep of a vaginal discharge sample is examined for the presence of yeast buds, hyphae, or pseudohyphae.[8]

  • Fungal Culture: In cases of recurrent or complicated infections, a fungal culture may be performed to identify the specific Candida species and determine antifungal susceptibility.[8]

Signaling Pathways in Vaginal Health and Disease

While specific signaling pathways for "this compound" or "Vaginol" are unknown in the context of vaginal health, the vaginal microenvironment is a complex system where various signaling pathways play a crucial role in maintaining homeostasis and responding to pathogens. For instance, the innate immune response in the vaginal mucosa involves Toll-like receptors (TLRs) that recognize microbial components and trigger downstream signaling cascades, leading to the production of inflammatory cytokines and chemokines. Understanding these pathways is essential for the development of novel therapeutics that can modulate the local immune response and promote a healthy vaginal microbiome.

Vaginal_Immune_Response cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling cluster_response Immune Response Pathogen Pathogen (e.g., G. vaginalis, C. albicans) TLR Toll-like Receptor (TLR) Pathogen->TLR binds to NFkB NF-κB Pathway TLR->NFkB activates MAPK MAPK Pathway TLR->MAPK activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines induces production of MAPK->Cytokines induces production of ImmuneCells Recruitment of Immune Cells Cytokines->ImmuneCells

Caption: Simplified signaling pathway of the innate immune response in the vagina.

References

Independent Verification of Vaginidiol's Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals,

This guide aims to provide an objective comparison of Vaginidiol's bioactivity against other established alternatives, supported by experimental data. However, a comprehensive literature search has revealed a significant lack of publicly available scientific data on the specific biological activities of this compound.

While the chemical structure of this compound is documented, there is a notable absence of published research detailing its pharmacological effects, mechanism of action, or any quantitative measure of its bioactivity (e.g., IC50 or EC50 values). The signaling pathways it may modulate and its potential therapeutic applications remain uncharacterized in the scientific literature.

Therefore, at present, it is not possible to conduct an independent verification or a comparative analysis of this compound's bioactivity against other molecules. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the absence of foundational research on this specific compound.

We are committed to providing accurate and data-driven information. As new research on this compound becomes available, we will update this guide accordingly. We encourage the scientific community to investigate the potential bioactivities of this and other understudied natural compounds to expand our collective knowledge and pave the way for new therapeutic discoveries.

Benchmarking Vaginidiol Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the inhibitory activity of Vaginidiol is not currently available in the public domain. As this compound is identified as a furanocoumarin, this guide provides a comparative analysis based on the known biological activities of structurally related furanocoumarins, such as Bergapten and Imperatorin. The potential activities of this compound are therefore inferred and should be confirmed by direct experimental evidence.

This guide benchmarks the potential anti-inflammatory and antifungal activities of this compound against established inhibitors. The comparisons are based on quantitative data from in vitro studies and are intended to provide a framework for future research and development.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations of furanocoumarins against key inflammatory enzymes and a prevalent fungal pathogen, compared with well-established inhibitors.

Table 1: Anti-Inflammatory Activity – Inhibition of Cyclooxygenase (COX) Enzymes

CompoundInhibitor ClassTargetIC50 (µM)Organism/System
Bergapten (Furanocoumarin) Natural ProductCOX-2ED50: 2.96 mg/kg (in vivo)[1][[“]]Mus musculus (mice)
Imperatorin (Furanocoumarin) Natural ProductCOX-2Attenuates expressionMus musculus (mice)
Aspirin NSAIDCOX-13.57[3]Human Articular Chondrocytes
COX-229.3[3]Human Articular Chondrocytes
Ibuprofen NSAIDCOX-12.9-
COX-21.1-
Celecoxib Selective COX-2 InhibitorCOX-128[4]Human Lymphoma Cells
COX-20.04[5]-

Table 2: Anti-Inflammatory Activity – Inhibition of 5-Lipoxygenase (5-LOX)

CompoundInhibitor ClassTargetIC50 (µM)Organism/System
This compound (Furanocoumarin) Natural Product5-LOXData Not Available-
Zileuton 5-LOX Inhibitor5-LOX0.5[6]Rat Basophilic Leukemia Cells
2.6Human Blood

Table 3: Antifungal Activity – Inhibition of Candida albicans

CompoundInhibitor ClassMIC (µg/mL)Strain
This compound (Furanocoumarin) Natural ProductData Not Available-
Amphotericin B Polyene Antifungal0.06 - 1.0[7]Clinical Isolates
MIC50: 0.25 / MIC90: 0.5[8]Clinical Isolates
Fluconazole Azole AntifungalMIC > 64 (Resistant Strains)[9]Clinical Isolates

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for designing and interpreting in vitro inhibitory assays.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

  • Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

  • Procedure:

    • Enzyme Preparation: Isolate or obtain purified COX-1 and COX-2 enzymes.

    • Reaction Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme, and various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Aspirin). Include a control with no inhibitor.

    • Incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

    • Reaction Termination: After a set incubation period, stop the reaction.

    • PGE2 Quantification: Use a competitive ELISA kit to measure the concentration of PGE2 in each well. The signal is inversely proportional to the amount of PGE2 produced.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a method for assessing the inhibition of 5-LOX activity.

  • Objective: To determine the IC50 of a test compound against the 5-LOX enzyme.

  • Principle: The assay spectrophotometrically measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by the 5-LOX enzyme. The increase in absorbance at a specific wavelength (e.g., 234 nm) is proportional to the enzyme's activity.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer, a solution of purified 5-LOX enzyme, and the substrate solution. Dissolve test compounds in a suitable solvent like DMSO.

    • Assay Setup: In a UV-transparent 96-well plate, set up blank, control (enzyme + solvent), and test sample (enzyme + test compound) wells.

    • Pre-incubation: Incubate the plate to allow the test compound to interact with the enzyme.

    • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

    • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 234 nm over time.

    • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control. The IC50 value is calculated from the dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[11][12]

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Candida albicans.

  • Principle: A standardized inoculum of the yeast is exposed to serial dilutions of the antifungal agent in a liquid broth medium. The MIC is read as the lowest concentration of the agent that prevents visible growth after a specified incubation period.

  • Procedure:

    • Inoculum Preparation: Subculture the Candida albicans isolate on an appropriate agar medium. Prepare a standardized cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Drug Dilution: Prepare serial twofold dilutions of the test compound (e.g., this compound) and standard antifungals (e.g., Fluconazole, Amphotericin B) in RPMI 1640 medium in a 96-well microtiter plate.

    • Inoculation: Add the standardized yeast inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubation: Incubate the plate at 35°C for 24-48 hours.

    • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in a well that appears clear.

    • Quality Control: Include a reference strain of Candida with a known MIC range for the standard antifungal agents to ensure the validity of the results.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key biological and experimental processes relevant to this comparison guide.

cluster_0 Arachidonic Acid Cascade cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Lipoxygenase (LOX) Pathway cluster_3 Inhibitors AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase AA->LOX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (Inflammation) HPETE->Leukotrienes Vaginidiol_COX This compound (Potential) Vaginidiol_COX->COX NSAIDs NSAIDs (Aspirin, Ibuprofen) NSAIDs->COX Vaginidiol_LOX This compound (Potential) Vaginidiol_LOX->LOX Zileuton Zileuton Zileuton->LOX

Caption: Arachidonic Acid Cascade and Sites of Inhibition.

cluster_workflow Generalized Enzyme Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Buffer, Substrate) reaction_setup Set up Reaction Plate: Enzyme + Inhibitor prep->reaction_setup inhibitor_prep Prepare Serial Dilutions of this compound & Controls inhibitor_prep->reaction_setup incubation Pre-incubate reaction_setup->incubation initiation Initiate Reaction (Add Substrate) incubation->initiation measurement Measure Product Formation (e.g., Spectrophotometry, ELISA) initiation->measurement analysis Data Analysis: Calculate % Inhibition & IC50 measurement->analysis

Caption: Workflow for a typical in vitro enzyme inhibition assay.

References

Vaginidiol: A Comparative Guide to a Promising Furanocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vaginidiol, a naturally occurring furanocoumarin, belongs to a class of compounds recognized for their diverse biological activities. While specific experimental data on this compound remains limited, this guide provides a comparative framework based on established research into closely related furanocoumarins. By examining the key experiments, biological activities, and signaling pathways associated with this compound class, researchers can effectively design studies to elucidate the therapeutic potential of this compound.

Comparative Analysis of Biological Activity

Furanocoumarins have demonstrated significant potential in preclinical studies, particularly in the areas of anti-inflammatory and anticancer activity. The following tables summarize quantitative data for well-characterized furanocoumarins, offering a benchmark for future investigations into this compound.

Anti-inflammatory Activity of Furanocoumarins

The anti-inflammatory effects of furanocoumarins are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

CompoundCell LineMethodIC50 (µM)Reference
BergaptenRAW 264.7 macrophagesGriess Assay101.6 ± 0.003 (mg/kg ED50)[1]
Oxypeucedanin HydrateRAW 264.7 macrophagesGriess Assay126.4 ± 0.011 (mg/kg ED50)[1]
PhellopterinRat HepatocytesGriess AssaySignificant NO suppression[2]
Oxypeucedanin MethanolateRat HepatocytesGriess AssaySignificant NO suppression[2]
Anticancer Activity of Furanocoumarins

The anticancer potential of furanocoumarins is typically assessed by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

CompoundCell LineAssayIC50 (µM)Reference
XanthotoxinHepG2 (Liver Cancer)MTT Assay6.9 ± 1.07 (µg/mL)[3][4]
ImperatorinMOGGCCM (Anaplastic Astrocytoma)Apoptosis Assay~17% apoptosis at 50 µM[5]
ImperatorinT98G (Glioblastoma)Apoptosis Assay17% apoptosis at 50 µM[5]
IsopimpinellinHL-60/MX2 (Leukemia)Cytotoxicity Assay26[6]
PhellopterinCEM/C1 (Leukemia)Cytotoxicity Assay8[6]
XanthotoxolMCF-7 (Breast Cancer)ETRα antagonism0.72[6]
BergaptenMCF-7 (Breast Cancer)ETRα antagonism1.18[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the biological activity of furanocoumarins like this compound.

Determination of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol outlines the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.

Determination of Anticancer Activity (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • DMEM with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Furanocoumarins are known to modulate several key signaling pathways involved in inflammation and cancer.[6][7] Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Anti-inflammatory Signaling Pathway

Furanocoumarins often exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of the inflammatory response.

G NF-κB Signaling Pathway Inhibition by Furanocoumarins LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB->Genes Activates Transcription Furanocoumarins Furanocoumarins (e.g., this compound) Furanocoumarins->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by furanocoumarins.

Anticancer Signaling Pathways

The anticancer effects of furanocoumarins can be attributed to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle through modulation of pathways like PI3K/Akt and MAPK.[5][9]

G Anticancer Signaling Pathways Modulated by Furanocoumarins cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Promotes Furanocoumarins Furanocoumarins (e.g., this compound) Furanocoumarins->PI3K Inhibits Furanocoumarins->Ras Inhibits

Caption: Modulation of PI3K/Akt and MAPK pathways by furanocoumarins.

Experimental Workflow for this compound Evaluation

To systematically evaluate the therapeutic potential of this compound, a structured experimental workflow is recommended.

G Experimental Workflow for this compound Characterization Start Start: this compound Sample Extraction Extraction & Purification Start->Extraction Purity Purity Analysis (HPLC) Extraction->Purity AntiInflammatory Anti-inflammatory Assays (NO, Cytokine) Purity->AntiInflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Purity->Anticancer Signaling Signaling Pathway Analysis (Western Blot, qPCR) AntiInflammatory->Signaling Anticancer->Signaling InVivo In Vivo Studies (Animal Models) Signaling->InVivo End End: Data Analysis & Reporting InVivo->End

Caption: A stepwise approach for this compound research.

References

Head-to-Head Study: A Comparative Analysis of Vaginidiol and Compound X as MEK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of two novel small molecule inhibitors, Vaginidiol and Compound X, targeting the MEK1 kinase, a critical node in the MAPK/ERK signaling pathway. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the biochemical potency, cellular activity, and selectivity of these compounds.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound and Compound X derived from a series of standardized in vitro and cell-based assays.

Table 1: Biochemical Potency and Cellular Activity

CompoundTargetBiochemical IC₅₀ (nM)Cell Proliferation EC₅₀ (nM) [A375 Cell Line]
This compound MEK115.2 ± 2.1120.5 ± 11.8
Compound X MEK14.8 ± 0.935.7 ± 4.3

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Kinase Selectivity Profile

Kinase TargetThis compound IC₅₀ (nM)Compound X IC₅₀ (nM)
MEK1 15.2 4.8
MEK225.88.1
ERK2> 10,000> 10,000
p38α1,2504,800
JNK1> 10,0008,900

A higher IC₅₀ value indicates weaker inhibition. Values >10,000 nM are considered inactive.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow of the primary biochemical assay used in this study.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound & Compound X Inhibitor->MEK Experimental_Workflow start Start reagents Prepare Reagents: - MEK1 Enzyme - ERK2 (Substrate) - ATP start->reagents compounds Serially Dilute This compound & Compound X start->compounds incubation Incubate Enzyme, Substrate, ATP & Inhibitor reagents->incubation compounds->incubation detection Detect Phosphorylated ERK2 (Luminescence) incubation->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Safety Operating Guide

Proper Disposal Procedures for Vaginidiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Vaginidiol could not be located. The following disposal procedures are based on the chemical properties of the furanocoumarin class, to which this compound belongs, and general best practices for the disposal of novel or uncharacterized research chemicals. Furanocoumarins can exhibit phototoxic, and other toxic properties.[1][2][3] Therefore, this compound should be handled as a hazardous substance.[4] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[5][6]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential hazards associated with furanocoumarins, a thorough risk assessment is crucial before handling this compound waste.

1.1. Known Hazards of Furanocoumarins:

  • Phototoxicity: Exposure to UV light after contact with some furanocoumarins can cause severe skin inflammation (phytophotodermatitis).[2]

  • Toxicity: Many furanocoumarin compounds are toxic and can interact with DNA.[2]

  • Biological Activity: Furanocoumarins can have various biological effects, including interactions with medications by inhibiting certain enzymes.[2]

1.2. Required Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[7][8]

2.1. Waste Classification: this compound waste should be classified as hazardous chemical waste . Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[7]

2.2. Waste Containers:

  • Use only approved, chemically compatible containers for hazardous waste.[8] The original this compound container is often a suitable choice.

  • Containers must be in good condition, with no leaks or external residue.[9]

  • Ensure containers have a tight-fitting, leak-proof cap and are kept closed except when adding waste.[5][10]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the start date of accumulation.[5][6]

Table 1: this compound Waste Streams and Container Requirements

Waste StreamContainer TypeLabeling Requirements
Solid this compound Waste (e.g., powder)Tightly sealed, compatible container (e.g., HDPE)"Hazardous Waste," "Solid this compound," Accumulation Date
Liquid this compound Waste (e.g., solutions)Tightly sealed, compatible container (e.g., glass or HDPE) with secondary containment"Hazardous Waste," "Liquid this compound in [Solvent]," Percent Composition, Accumulation Date
Contaminated Labware (e.g., pipette tips, gloves)Lined, sealed container for solid waste"Hazardous Waste," "this compound Contaminated Debris," Accumulation Date

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the safe disposal of this compound waste.

3.1. Preparation:

  • Ensure all necessary PPE is worn correctly.

  • Work within a designated Satellite Accumulation Area (SAA) for hazardous waste, which should be at or near the point of generation.[5][6]

  • Have all necessary waste containers properly labeled and ready for use.

3.2. Disposal of Unused or Expired this compound:

  • Solid this compound: Carefully transfer the solid this compound into a designated hazardous waste container. Avoid creating dust.

  • This compound Solutions: Transfer the liquid waste into a designated hazardous waste container for liquid chemical waste. Do not mix with incompatible solvents.

3.3. Decontamination of Labware and Surfaces:

  • Reusable Labware (e.g., glassware):

    • Rinse with a suitable solvent (e.g., ethanol or acetone) to remove this compound residue.

    • Collect the first two rinsates as hazardous liquid waste.[10]

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm with your institution's EHS guidelines.

  • Disposable Labware (e.g., pipette tips, gloves):

    • Place all contaminated disposable items into a designated solid hazardous waste container.

  • Work Surfaces:

    • Wipe down the work surface with a cloth dampened with a suitable solvent, followed by a detergent solution.

    • Dispose of the cleaning materials as solid hazardous waste.

3.4. Disposal of Empty this compound Containers:

  • A container that has held this compound is not considered "empty" until it has been properly decontaminated.[11]

  • Triple rinse the empty container with a suitable solvent.[9][12]

  • Collect all rinsate as hazardous liquid waste.[9][10]

  • Once decontaminated, deface or remove the original label.[12]

  • Dispose of the rinsed container according to your institution's procedures for non-hazardous lab glass or plastic.

Waste Storage and Pickup

  • Store all this compound waste containers in a designated, well-ventilated SAA, away from heat sources and direct sunlight.[7]

  • Ensure incompatible waste types are segregated.[8]

  • Do not exceed the storage time or volume limits for your SAA as defined by your institution and regulatory agencies.[5][6]

  • Once a waste container is full or has reached its time limit, request a pickup from your institution's EHS department.[5]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard protocols for managing hazardous laboratory chemical waste, as detailed in the following representative guides:

  • General Chemical Waste Management: These guidelines provide a framework for the safe handling, segregation, and storage of hazardous chemical waste in a laboratory setting.[6][7][8]

  • Disposal of Novel Chemical Entities: For compounds where a specific SDS is unavailable, the precautionary principle of treating the substance as hazardous is applied. Disposal protocols for such materials emphasize risk assessment based on the chemical class and strict adherence to institutional EHS procedures.[4][5]

  • Decontamination of Empty Containers: Regulatory standards, such as those from the EPA, require the triple rinsing of containers that held hazardous chemicals before they can be considered non-hazardous. The rinsate must be collected and managed as hazardous waste.[9][10][11]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Caption: Workflow for this compound waste from generation to disposal.

DecontaminationDecisionTree start Item for Disposal is_disposable Disposable Labware? start->is_disposable is_container Empty this compound Container? is_disposable->is_container No dispose_solid Dispose in Contaminated Debris Container is_disposable->dispose_solid Yes reusable Reusable Labware is_container->reusable No triple_rinse Triple Rinse with Suitable Solvent is_container->triple_rinse Yes decontaminate_labware Decontaminate with Solvent & Collect Rinsate reusable->decontaminate_labware collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Decision tree for decontaminating this compound-related items.

References

Essential Safety and Logistical Information for Handling Vaginidiol

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known quantitative data for Vaginidiol is presented below.

PropertyValueSource
Chemical Formula C₁₄H₁₄O₅[1]
Molecular Weight 262.26 g/mol [1]
Purity Min. 95%[1]
CAS Number 62624-87-7[1]

Personal Protective Equipment (PPE)

Based on the handling procedures for related coumarin compounds, the following personal protective equipment is essential to ensure the safety of laboratory personnel.[2][3]

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect eyes and face from splashes and dust.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risks associated with this compound. The following procedural guidance is based on best practices for similar chemical compounds.[2][3]

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard information.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Handling and Use
  • Ventilation: All work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Management:

    • Minor Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.

    • Major Spills: For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[2][3] Do not dispose of it down the drain or in regular trash.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2][3]

Experimental Workflow

The following diagram illustrates the key steps in the safe handling of this compound from receipt to disposal.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Inspect Container B Verify Label A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Wear Appropriate PPE C->D E Conduct Experiment D->E F Clean Work Area E->F G Collect Waste in Labeled Container E->G F->G H Contact Licensed Waste Disposal Service G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.